molecular formula C18H22ClNO2 B6328237 Bzl,ME-L-phe-ome hcl CAS No. 1948241-07-3

Bzl,ME-L-phe-ome hcl

Cat. No.: B6328237
CAS No.: 1948241-07-3
M. Wt: 319.8 g/mol
InChI Key: AWFWRCLCLFQZCV-LMOVPXPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bzl,ME-L-phe-ome hcl is a useful research compound. Its molecular formula is C18H22ClNO2 and its molecular weight is 319.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride is 319.1339066 g/mol and the complexity rating of the compound is 306. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bzl,ME-L-phe-ome hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bzl,ME-L-phe-ome hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-[benzyl(methyl)amino]-3-phenylpropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2.ClH/c1-19(14-16-11-7-4-8-12-16)17(18(20)21-2)13-15-9-5-3-6-10-15;/h3-12,17H,13-14H2,1-2H3;1H/t17-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFWRCLCLFQZCV-LMOVPXPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(CC2=CC=CC=C2)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)[C@@H](CC2=CC=CC=C2)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Structural & Synthetic Analysis of Bzl,Me-L-Phe-OMe·HCl

Technical Guide: Structural & Synthetic Analysis of Bzl,Me-L-Phe-OMe[1]·HCl

Executive Summary

Compound Identity:


CAS Registry Number:Chemical Formula:

Molecular Weight:123

Bzl,Me-L-Phe-OMe[1][2][3][4][5]·HCl is a highly specialized amino acid derivative used primarily as a chiral building block in the synthesis of peptidomimetics and


-methylated peptides1

11

Molecular Architecture & Structural Anatomy[1]

The structural integrity of Bzl,Me-L-Phe-OMe·HCl relies on four distinct chemical domains. Understanding these domains is essential for predicting its reactivity and behavior in synthesis.[1]

Structural Decomposition
DomainChemical MoietyFunction & Properties
Core Scaffold L-PhenylalanineProvides the chiral center (

-configuration) and the hydrophobic benzyl side chain (

-phenyl).[1]

-Terminus

-Benzyl,

-Methyl
Converts the primary amine to a tertiary amine .[1] This eliminates hydrogen bond donation capability at this site, altering peptide solubility and cis/trans amide bond ratios.[1]

-Terminus
Methyl Ester (-OMe)Protects the carboxylic acid, preventing side reactions during coupling; easily hydrolyzed or reduced.[1]
Counterion Hydrochloride (HCl)Stabilizes the tertiary amine as an ammonium salt, ensuring crystallinity and shelf-stability.[1]
Stereochemistry

The compound retains the L-configuration (natural amino acid stereochemistry), which corresponds to the (


)-enantiomer1
  • Chiral Center:

    
    -Carbon
    
  • Priority:

    
    
    
Structural Visualization

The following diagram illustrates the hierarchical composition of the molecule.

GCoreL-Phenylalanine Core(Chiral Center)N_TermN-Terminus(Tertiary Amine)Core->N_TermC_TermC-Terminus(Methyl Ester)Core->C_TermSideChainSide Chain(Benzyl Group)Core->SideChainSub_MeN-Methyl Group(-CH3)N_Term->Sub_MeSubstitutionSub_BnN-Benzyl Group(-CH2Ph)N_Term->Sub_BnSubstitutionSaltHCl Salt(Stabilizer)N_Term->SaltIonic Bond

Figure 1: Structural decomposition of Bzl,Me-L-Phe-OMe[1]·HCl, highlighting the functional groups attached to the central chiral core.

Synthetic Methodology

The synthesis of Bzl,Me-L-Phe-OMe[1][2]·HCl requires precise control to prevent racemization of the L-phenylalanine core.[1] The most robust industrial route involves Reductive Amination , which allows for the sequential introduction of alkyl groups under mild conditions.[1]

Protocol: Sequential Reductive Alkylation

Objective: Synthesize


1
Reagents:
  • Starting Material: L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe[1]·HCl).

  • Carbonyl Sources: Benzaldehyde (PhCHO), Formaldehyde (HCHO, 37% aq.).[1]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (

    
    ).[1]
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1]

  • Base: Diisopropylethylamine (DIPEA).[1]

Step-by-Step Workflow:
  • Free Base Formation: Dissolve H-Phe-OMe·HCl in DCM.[1] Add 1.0 eq of DIPEA to liberate the free amine.[1]

  • First Alkylation (

    
    -Benzylation): 
    
    • Add 1.0 eq of Benzaldehyde .[1] Stir for 30 mins to form the imine.

    • Add 1.5 eq of STAB .[1] Stir at room temperature for 2–4 hours.

    • Result:

      
      -Benzyl-L-Phe-OMe (Secondary amine).[1]
      
  • Second Alkylation (

    
    -Methylation): 
    
    • To the same reaction vessel (one-pot) or after isolation, add 3–5 eq of Formaldehyde (aq).[1]

    • Add 1.5 eq of STAB .[1] Stir for 4–12 hours.

    • Mechanism:[1][6][7] Formation of iminium ion followed by hydride reduction.[1]

  • Workup & Salt Formation:

    • Quench with saturated

      
      .[1] Extract with DCM.[1]
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.[1]
      
    • Dissolve the crude oil in diethyl ether/dioxane.[1]

    • Add 4M HCl in dioxane dropwise to precipitate the hydrochloride salt .[1]

    • Filter and dry the white solid.[1]

Synthesis Pathway Diagram[1][6]

SynthesisSML-Phe-OMe·HCl(Starting Material)InterN-Benzyl-L-Phe-OMe(Secondary Amine)SM->Inter1. PhCHO2. NaBH(OAc)3ProductN-Bzl,N-Me-L-Phe-OMe(Tertiary Amine)Inter->Product1. HCHO2. NaBH(OAc)3FinalBzl,Me-L-Phe-OMe·HCl(Final Salt)Product->FinalHCl/Dioxane

Figure 2: Sequential reductive amination pathway for the synthesis of the target compound.

Analytical Profiling & Validation

To ensure scientific integrity, the identity of the compound must be validated using the following analytical parameters.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    ):
    • Aromatic Protons: Multiplet

      
       7.1–7.4 ppm (10H total: 5 from Phe side chain, 5 from 
      
      
      -Benzyl).[1]
    • 
      -Proton:  dd or t, 
      
      
      3.5–4.0 ppm (Shifted downfield due to tertiary amine).[1]
    • 
      -Benzyl 
      
      
      :
      AB quartet (due to chirality of
      
      
      -carbon),
      
      
      3.6–3.9 ppm.[1]
    • 
      -Methyl:  Singlet, 
      
      
      2.3–2.4 ppm.[1]
    • Ester Methyl: Singlet,

      
       3.6–3.7 ppm.[1]
      
Mass Spectrometry (LC-MS)[1]
  • Ionization Mode: ESI (+)

  • Expected Mass (

    
    ): 
    
    • Exact Mass (Free Base

      
      ): 283.16[1]
      
    • Observed Peak: m/z 284.17 [1]

HPLC Purity
  • Column: C18 Reverse Phase.[1]

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.[1]

  • Retention Time: Will elute later than H-Phe-OMe due to increased hydrophobicity from the Benzyl and Methyl groups.[1]

Functional Applications in Drug Development[1][8]

Bzl,Me-L-Phe-OMe[1][2][3][4][5]·HCl is not merely a reagent; it is a strategic tool in Medicinal Chemistry .[1]

Peptidomimetics & Stability

The introduction of the


tertiary amide1
  • Proteolytic Resistance:

    
    -alkylation removes the amide proton, preventing hydrogen bonding in the active sites of many proteases (e.g., chymotrypsin), thereby extending the half-life of the peptide in vivo.[1]
    
  • Conformational Constraint: The bulky

    
    -benzyl group restricts the rotation of the 
    
    
    and
    
    
    dihedral angles, forcing the peptide backbone into specific conformations (often favoring cis-peptide bonds or
    
    
    -turns).[1]
Prodrug Design

The methyl ester (OMe) functions as a temporary protecting group.[1] In vivo, esterases can hydrolyze this group to release the free carboxylic acid, making this compound useful in prodrug strategies to enhance membrane permeability before the active drug is released inside the cell.[1]

References

  • PubChem. N-Benzyl-N-methyl-L-phenylalanine methyl ester - Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Amerigo Scientific. N-alpha-Benzyl-N-alpha-methyl-L-phenylalanine methyl ester hydrochloride Product Details. Available at: [Link]

Technical Guide: Applications of Bzl,Me-L-Phe-OMe HCl in Peptidomimetics & Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Benzyl-N-Methyl-L-Phenylalanine Methyl Ester Hydrochloride (Bzl,Me-L-Phe-OMe HCl; CAS 1948241-07-3) is a specialized chiral intermediate critical to the field of peptide engineering and medicinal chemistry. Its primary utility lies in serving as a regioselective gateway to N-methylated amino acids , specifically N-Methyl-L-Phenylalanine.

N-methylation is a "silver bullet" modification in peptide drug discovery, known to enhance metabolic stability, membrane permeability, and oral bioavailability. However, direct monomethylation of primary amines is chemically fraught, often resulting in over-alkylation (dimethylation) or racemization. Bzl,Me-L-Phe-OMe HCl represents the "protected" state of a high-fidelity synthesis route—the Reductive Amination/Hydrogenolysis pathway —ensuring optical purity and precise mono-alkylation.

Chemical Identity & Structural Significance[1]

PropertyDetail
Common Name Bzl,Me-L-Phe-OMe HCl
IUPAC Name Methyl (2S)-2-[benzyl(methyl)amino]-3-phenylpropanoate hydrochloride
CAS Number 1948241-07-3
Formula C₁₈H₂₁NO₂[1][2][3][4][5][][7] · HCl
Molecular Weight 319.83 g/mol
Chirality L-Configuration (S)
Key Functional Groups Tertiary Amine (N-Bzl, N-Me), Methyl Ester, Phenyl Ring
The "Masked" Functionality

The molecule features two critical modifications on the amine:

  • N-Methyl group : The desired modification for peptidomimetics.

  • N-Benzyl group : A temporary "mask" or protecting group.

In synthetic workflows, the benzyl group prevents the amine from reacting further (e.g., preventing dimethylation) and renders the nitrogen tertiary, which alters its nucleophilicity and hydrogen-bonding capability during intermediate steps.

Core Application: The "Monomethylation" Solution

The synthesis of N-methyl amino acids is notoriously difficult due to the "polyalkylation" problem. Bzl,Me-L-Phe-OMe is the stable intermediate in the most reliable route to generate pure N-Methyl-L-Phenylalanine.

The Mechanism: Quaternization-Hydrogenolysis Strategy

Direct methylation of Phenylalanine using methyl iodide (MeI) is difficult to control. The superior strategy involves:

  • Benzylation : Reductive amination of L-Phe-OMe with benzaldehyde.

  • Methylation : Methylation of the secondary amine (N-Bzl-Phe-OMe) to form the tertiary amine (Bzl,Me-L-Phe-OMe).

  • Hydrogenolysis : Catalytic removal of the Benzyl group to yield N-Me-L-Phe-OMe.

This route preserves the chiral center (avoiding racemization common in other methods) and guarantees mono-methylation.

MonomethylationPathway Start L-Phe-OMe (Primary Amine) Step1 Reductive Amination (Benzaldehyde/NaBH4) Start->Step1 Inter1 N-Benzyl-L-Phe-OMe (Secondary Amine) Step1->Inter1 Benzylation Step2 Methylation (Formaldehyde/NaBH3CN) Inter1->Step2 Target Bzl,Me-L-Phe-OMe (Target Intermediate) Step2->Target N-Methylation Step3 Hydrogenolysis (H2, Pd/C) Target->Step3 Final N-Methyl-L-Phe-OMe (Pure Monomethylated Product) Step3->Final Debenzylation

Figure 1: The strategic role of Bzl,Me-L-Phe-OMe in the high-fidelity synthesis of N-methylated amino acids.

Experimental Protocols

Protocol A: Synthesis of N-Methyl-L-Phenylalanine via Bzl,Me-L-Phe-OMe

For researchers requiring high-purity N-Me-Phe for peptide synthesis.

Reagents:

  • Bzl,Me-L-Phe-OMe HCl (Starting Material)

  • Palladium on Carbon (Pd/C, 10 wt.[5] %)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (

    
    ) or Ammonium Formate (for transfer hydrogenation)
    

Step-by-Step Methodology:

  • Dissolution : Dissolve 1.0 eq of Bzl,Me-L-Phe-OMe HCl in anhydrous MeOH (0.1 M concentration).

    • Note: If using the free base, add 1.0 eq of HCl or acetic acid to protonate the amine, which often accelerates hydrogenolysis.

  • Catalyst Addition : Carefully add 10 wt% Pd/C (approx. 10-20% by weight of the substrate) under an inert atmosphere (Nitrogen or Argon) to prevent ignition.

  • Hydrogenation :

    • Method A (Balloon): Purge the flask with

      
       gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature.
      
    • Method B (Parr Shaker): For larger scales (>5g), use a Parr hydrogenator at 30-50 psi.

  • Monitoring : Monitor reaction progress via TLC or LC-MS. The Benzyl group cleavage is typically complete within 4–12 hours.

    • Endpoint: Disappearance of the starting material peak (m/z ~320) and appearance of the N-Me-Phe-OMe peak (m/z ~194).

  • Workup : Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with MeOH.

  • Isolation : Concentrate the filtrate under reduced pressure. The residue is N-Methyl-L-Phenylalanine Methyl Ester HCl , ready for coupling or saponification.

Protocol B: Peptide Coupling with N-Me-Phe

Why this matters: Coupling to N-methyl amino acids is sterically hindered.

When using the derived N-Me-Phe in peptide synthesis, standard coupling reagents (like DCC) often fail or proceed slowly.

  • Recommended Reagents : HATU or PyBOP with HOAt.

  • Conditions : Double coupling cycles are often required due to the steric bulk of the N-methyl group.

Advanced Applications in Drug Discovery

The "N-Methyl Scan" in Peptidomimetics

Bzl,Me-L-Phe-OMe is the precursor for generating N-Me-Phe libraries. In an "N-Methyl Scan," researchers systematically replace each amino acid in a bioactive peptide with its N-methylated counterpart to identify positions that confer proteolytic resistance without sacrificing potency.

Benefits of N-Methylation:

  • Protease Resistance : The N-Me group removes the H-bond donor required by many proteases (e.g., chymotrypsin) for cleavage.

  • Conformational Constraint : N-methylation restricts the

    
     and 
    
    
    
    torsion angles, locking the peptide into a bioactive conformation (often a
    
    
    -turn).
  • Permeability : Reduces the overall hydrogen bond donor count (HBD), improving passive diffusion across the blood-brain barrier (BBB).

Chiral Auxiliary Synthesis

The tertiary amine nature of Bzl,Me-L-Phe-OMe allows it to serve as a chiral ligand in asymmetric catalysis. The benzyl and methyl groups create a specific steric environment around the nitrogen, which can direct the stereochemistry of metal-catalyzed reactions (e.g., zinc-mediated alkylations).

Synthesis of Heterocycles (Thiazoles)

Recent literature indicates that N-substituted phenylalanine derivatives are precursors for 2,5-disubstituted thiazoles via cyclization reactions. While N-methyl-L-phe itself can be challenging to cyclize directly in some conditions, the N-benzyl variants (and potentially the N-benzyl-N-methyl variants) serve as stabilized precursors for generating these pharmacophores found in anticancer agents.

Critical Quality Attributes (CQA) & Troubleshooting

IssueCauseSolution
Incomplete Debenzylation Catalyst poisoning or insufficient pressure.Add fresh Pd/C; increase H2 pressure to 50 psi; add a trace of acetic acid.
Racemization High pH or excessive heat during synthesis.Ensure all coupling/methylation steps occur at neutral/mildly acidic pH. Avoid strong bases like NaH if possible.
Diketopiperazine Formation Spontaneous cyclization of dipeptide esters.N-methyl amino acid esters are prone to this.[8] Keep the methyl ester protected until the immediate moment of coupling, or use the tert-butyl ester.

References

  • Benoiton, N. L. (2019). Chemistry of Peptide Synthesis. CRC Press.
  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic preparation of N-methyl-α-amino acids.[3][4][8][9] Chemical Reviews, 104(11), 5823-5846. Link

  • CymitQuimica . (n.d.). BZL, ME-L-PHE-OME HCl Product Data. Retrieved from .

  • Chatterjee, J., Gilon, C., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Link

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry, 55(5), 906-910. Link

Sources

An In-Depth Technical Guide to Benzyl-L-phenylalanine Methyl Ester Hydrochloride (CAS 7703-09-5): Synthesis and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-L-phenylalanine methyl ester hydrochloride, registered under CAS number 7703-09-5, is a chiral amino acid derivative of significant interest in the fields of pharmaceutical sciences, biochemistry, and organic synthesis. As a derivative of the essential amino acid L-phenylalanine, this compound serves as a versatile building block in the synthesis of complex peptides and other bioactive molecules. Its unique structural features, including the N-benzyl and methyl ester protecting groups, impart enhanced stability and solubility, making it a valuable tool for researchers in drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the synthesis of Benzyl-L-phenylalanine methyl ester hydrochloride and its diverse applications, with a focus on the underlying scientific principles and experimental methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Benzyl-L-phenylalanine methyl ester hydrochloride is essential for its effective application in research and synthesis.

PropertyValueSource
CAS Number 7703-09-5[1]
Molecular Formula C₁₇H₁₉NO₂·HCl[1]
Molecular Weight 305.81 g/mol [1]
Appearance White crystalline powder[3]
Melting Point 142-155 °C[3]
Optical Rotation [α]D20 = -41.5 to -44.5º (c=1 in MeOH)[3]

Synthesis of Benzyl-L-phenylalanine Methyl Ester Hydrochloride

The synthesis of Benzyl-L-phenylalanine methyl ester hydrochloride is a multi-step process that begins with the readily available amino acid, L-phenylalanine. The overall strategy involves the protection of both the carboxylic acid and amino groups to facilitate selective modifications.

Part 1: Synthesis of the Precursor, L-Phenylalanine Methyl Ester Hydrochloride

The initial step is the esterification of the carboxylic acid group of L-phenylalanine to form the methyl ester. This is a crucial step to prevent unwanted side reactions of the carboxylic acid in the subsequent N-benzylation step. A common and efficient method for this transformation is the Fischer-Speier esterification.[4]

Reaction:

Fischer-Speier Esterification cluster_reactants Reactants cluster_product Product L_Phe L-Phenylalanine Intermediate [Intermediate] L_Phe->Intermediate Esterification MeOH_HCl Methanol (CH3OH) Thionyl Chloride (SOCl2) Product L-Phenylalanine Methyl Ester Hydrochloride Intermediate->Product Protonation

Figure 1: Fischer-Speier Esterification of L-Phenylalanine.

Experimental Protocol:

  • Suspend L-phenylalanine in methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add thionyl chloride dropwise to the suspension. The thionyl chloride reacts with methanol to generate hydrochloric acid in situ, which catalyzes the esterification.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a mixture of ethyl acetate and ethanol to yield L-phenylalanine methyl ester hydrochloride as a white solid.[4]

Causality Behind Experimental Choices:

  • Methanol as Solvent and Reagent: Methanol serves as both the solvent and the reactant for the esterification.

  • Thionyl Chloride: This reagent is a convenient source of HCl for catalysis and also acts as a dehydrating agent, driving the equilibrium towards the ester product.

  • Low Initial Temperature: The addition of thionyl chloride is performed at 0 °C to control the exothermic reaction with methanol.

Part 2: N-Benzylation via Reductive Amination

The second key transformation is the N-benzylation of the L-phenylalanine methyl ester. Reductive amination is a highly effective method for this purpose, involving the reaction of the primary amine with benzaldehyde to form an imine intermediate, which is then reduced in situ to the secondary amine. Sodium triacetoxyborohydride is a preferred reducing agent for this reaction due to its mildness and selectivity.[5][6]

Reaction:

Reductive Amination cluster_reactants Reactants cluster_product Product Reactants L-Phenylalanine Methyl Ester + Benzaldehyde Imine Imine Intermediate Reactants->Imine Condensation Product Benzyl-L-phenylalanine Methyl Ester Imine->Product Reduction Reducing_Agent Sodium Triacetoxyborohydride [NaBH(OAc)3] Reducing_Agent->Imine

Figure 2: Reductive Amination for N-Benzylation.

Experimental Protocol:

  • Dissolve L-phenylalanine methyl ester hydrochloride in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[5]

  • Add a base, such as triethylamine, to neutralize the hydrochloride and liberate the free amine.

  • Add benzaldehyde to the reaction mixture.

  • Introduce sodium triacetoxyborohydride as the reducing agent. Acetic acid can be used as a catalyst, particularly for less reactive substrates.[5]

  • Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography. The hydrochloride salt is then formed by treating the purified free base with a solution of HCl in a suitable solvent like ether.

Causality Behind Experimental Choices:

  • Sodium Triacetoxyborohydride: This mild reducing agent is selective for the iminium ion intermediate and does not readily reduce the starting aldehyde, minimizing side reactions.[6]

  • 1,2-Dichloroethane (DCE): DCE is often the preferred solvent as it generally leads to faster reaction times compared to other solvents like THF.[6]

  • Stepwise vs. Direct Approach: For some primary amines, dialkylation can be a competing side reaction. In such cases, a stepwise procedure involving the pre-formation of the imine followed by reduction with a different reducing agent like sodium borohydride might be employed.[6]

Applications in Research and Development

Benzyl-L-phenylalanine methyl ester hydrochloride is a valuable tool in several areas of scientific research and drug development.

Peptide Synthesis

As a protected amino acid derivative, this compound is a crucial building block in the synthesis of peptides.[1][2] The N-benzyl group provides steric hindrance and electronic effects that can influence the conformation of the resulting peptide. The methyl ester protects the C-terminus during peptide coupling reactions.

Peptide Synthesis Workflow Start Benzyl-L-phenylalanine methyl ester hydrochloride Deprotection N-terminal Deprotection (if necessary) Start->Deprotection Coupling Peptide Coupling Reaction (with another amino acid) Deprotection->Coupling Elongation Repeat Deprotection and Coupling Cycles Coupling->Elongation Final_Deprotection Final Deprotection of side chains Elongation->Final_Deprotection Purification Purification (e.g., HPLC) Final_Deprotection->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Figure 3: Role in Peptide Synthesis Workflow.

Drug Development and Formulation

The unique structure of Benzyl-L-phenylalanine methyl ester hydrochloride enhances its solubility and stability, which are critical for drug formulation.[1] It serves as a precursor in the synthesis of various bioactive molecules and enzyme inhibitors.[1] Its application is particularly noted in the development of drugs targeting neurological disorders.[3][7]

Neuroscience Research

In the field of neuroscience, this compound is utilized in studies related to neurotransmitter activity and receptor interactions.[1] Its structural similarity to phenylalanine, a precursor to several neurotransmitters, makes it a valuable probe for investigating neurological functions and potential therapeutic interventions for neurological disorders.

Chiral Auxiliary in Asymmetric Synthesis

The inherent chirality of Benzyl-L-phenylalanine methyl ester hydrochloride makes it a useful chiral auxiliary in asymmetric synthesis.[3] It can be used to induce stereoselectivity in chemical reactions, leading to the formation of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.[3]

Conclusion

Benzyl-L-phenylalanine methyl ester hydrochloride (CAS 7703-09-5) is a synthetically accessible and highly versatile chiral building block with significant applications in peptide synthesis, drug discovery, and neuroscience research. A thorough understanding of its synthesis, rooted in fundamental organic reactions like Fischer-Speier esterification and reductive amination, allows for its efficient preparation. Its unique physicochemical properties and diverse reactivity make it an invaluable tool for scientists and researchers working at the forefront of chemical and biomedical innovation.

References

  • L-Phenylalanine Benzyl Ester Hydrochloride: Synthesis, Applications, and Research Insights - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • US5279946A - Process for the preparation of N-benzyloxycarbonyl-alpha-L-aspartyl-L-phenylalanine methyl ester - Google P
  • Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. (URL: not available)
  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (URL: not available)
  • Unlocking Chemical Potential: The Versatile Applications of L-Phenylalanine Benzyl Ester Hydrochloride - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (URL: not available)
  • Cristiano Bolchi, Francesco Bavo, Marco Pallavicini One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin - AIR Unimi. (URL: [Link])

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - the University of Groningen research portal. (URL: [Link])

  • Benzyl-L-phenylalanine methyl ester hydrochloride | 7703-09-5 - J&K Scientific LLC. (URL: [Link])

  • An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst - ijirset. (URL: [Link])

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC - NIH. (URL: [Link])

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity - SciELO México. (URL: [Link])

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal. (URL: [Link])

  • General method to prepare amino acids benzyl esters and to isolate them... - ResearchGate. (URL: [Link])

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. (URL: [Link])

  • Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters - The Aquila Digital Community. (URL: [Link])

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC. (URL: [Link])

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed. (URL: [Link])

Sources

Methodological & Application

Application Note: Quantitative Analysis of N-Benzoyl-L-phenylalanine methyl ester hydrochloride (Bzl-L-Phe-OMe HCl)

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to Methodologies and Validation for Researchers and Drug Development Professionals

Abstract and Introduction

N-Benzoyl-L-phenylalanine methyl ester hydrochloride (Bzl-L-Phe-OMe HCl) is a key derivative of the essential amino acid L-phenylalanine. It serves as a crucial building block in peptide synthesis and is utilized in the development of various pharmaceutical agents and research compounds.[1] The benzoyl protection of the amine and the methyl esterification of the carboxylic acid provide a stable, versatile intermediate for further chemical elaboration. Given its role in the synthesis of potentially therapeutic molecules, the precise and accurate quantification of Bzl-L-Phe-OMe HCl is paramount for ensuring the quality, efficacy, and safety of downstream products.

This application note provides a detailed, field-proven guide to the quantitative analysis of Bzl-L-Phe-OMe HCl, designed for researchers, analytical chemists, and drug development professionals. We move beyond a simple recitation of steps to explain the causality behind critical methodological choices. The primary focus is a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, as this technique offers an optimal balance of specificity, precision, and accessibility for most quality control and research laboratories.

Furthermore, this guide details a comprehensive protocol for the validation of the analytical method, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.[2][3] This ensures the developed method is not only scientifically sound but also meets global regulatory expectations for data integrity.[4] We will also briefly discuss complementary techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity profiling and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity assessment.

Analyte Properties and Method Selection Rationale

A foundational understanding of the analyte's physicochemical properties is critical for developing a robust analytical method.

  • Chemical Structure:

    • IUPAC Name: Methyl (2S)-2-(benzoylamino)-3-phenylpropanoate hydrochloride

    • Molecular Formula: C₁₇H₁₉NO₂·HCl[1]

    • Molecular Weight: 305.81 g/mol [1]

  • Key Analytical Considerations:

    • Chromophores: The molecule possesses two primary chromophores: the benzoyl group and the phenyl group of the phenylalanine side chain. The benzoyl group provides strong UV absorbance, typically around 230 nm, while the phenyl group exhibits characteristic absorbance maxima near 258 nm.[5] This dual-chromophore system allows for flexible wavelength selection for UV detection, enabling optimization for either sensitivity or specificity.

    • Solubility: As a hydrochloride salt, Bzl-L-Phe-OMe HCl is generally soluble in polar organic solvents like methanol and acetonitrile, as well as in aqueous mobile phases, making it highly amenable to RP-HPLC.

    • Chirality: The molecule contains a single chiral center at the alpha-carbon of the phenylalanine residue. For applications where stereochemical purity is critical, a specific chiral HPLC method may be required to separate the L-enantiomer from its D-counterpart.[6] The primary focus of this note is on quantifying the compound, assuming stereochemical purity is controlled during synthesis.

Rationale for RP-HPLC with UV Detection: RP-HPLC is the method of choice due to its high resolving power, reproducibility, and suitability for ionizable, aromatic compounds. A C18 stationary phase provides excellent retention for the nonpolar benzyl and phenyl moieties. UV detection is selected for its robustness, linearity, and the strong UV-absorbing properties of the analyte.

Primary Analytical Method: Reversed-Phase HPLC with UV Detection

This section details a validated RP-HPLC method for the accurate quantification of Bzl-L-Phe-OMe HCl.

Experimental Workflow

The overall process, from sample preparation to final data analysis, is outlined in the workflow diagram below. This systematic approach ensures consistency and minimizes experimental variability.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation (ACN/Water/TFA) sys_suitability System Suitability Test (SST) (Replicate Injections of Standard) prep_mobile->sys_suitability prep_std Standard Solution Preparation (Stock & Working Standards) prep_std->sys_suitability prep_sample Sample Solution Preparation (Test Samples) analysis_seq Execute Analytical Sequence (Blank, Standards, Samples) prep_sample->analysis_seq sys_suitability->analysis_seq If SST Passes integration Peak Integration & Identification (Based on Retention Time) analysis_seq->integration calibration Generate Calibration Curve (Peak Area vs. Concentration) integration->calibration quantification Quantify Analyte in Samples calibration->quantification report Generate Final Report quantification->report

Caption: High-level workflow for the HPLC quantification of Bzl-L-Phe-OMe HCl.

Detailed Protocol: Quantification of Bzl-L-Phe-OMe HCl

3.2.1 Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks (Class A).

  • Pipettes (calibrated).

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Reference Standard: Bzl-L-Phe-OMe HCl (purity ≥ 99%).

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade (e.g., Milli-Q®).

  • Trifluoroacetic acid (TFA), HPLC grade.

3.2.2 Chromatographic Conditions The following conditions have been optimized for robust separation and peak shape.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax®, Hypersil GOLD™, SunFire™)C18 provides strong hydrophobic retention for the aromatic rings. The 150 mm length offers a good balance between resolution and run time.
Mobile Phase A 0.1% (v/v) TFA in WaterTFA acts as an ion-pairing agent, sharpening the peak of the protonated amine and ensuring consistent retention by suppressing silanol interactions on the stationary phase.
Mobile Phase B 0.1% (v/v) TFA in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 30% B to 80% B over 10 min; hold at 80% B for 2 min; return to 30% BA gradient elution ensures that the analyte elutes with a good peak shape and that any more retained impurities are washed from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Detection Primary: 230 nmSecondary: 258 nm230 nm provides high sensitivity due to the strong absorbance of the benzoyl moiety. 258 nm is more specific to the phenyl group and can be used for peak purity analysis.[5]
Run Time ~15 minutesAllows for elution and column re-equilibration.

3.2.3 Solution Preparation

  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1 L of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% TFA in ACN): Add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v). This is used to dissolve the standard and samples to ensure compatibility with the initial mobile phase conditions.

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh approximately 25 mg of Bzl-L-Phe-OMe HCl reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired analytical range (e.g., 5, 25, 50, 100, 150 µg/mL).

  • Sample Solution (e.g., 100 µg/mL): Accurately weigh an appropriate amount of the test sample, dissolve it in the diluent in a volumetric flask to achieve a target concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.[6]

3.2.4 System Suitability Testing (SST) Before sample analysis, the system's performance must be verified. Inject the mid-range working standard (e.g., 50 µg/mL) five times and evaluate the following parameters.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision and system stability.
% RSD of Retention Time ≤ 1.0%Indicates the stability of the pump flow rate and mobile phase composition.

3.2.5 Analysis and Calculation

  • Perform a blank injection (diluent) to ensure no interfering peaks are present.

  • Run the SST injections. If criteria are met, proceed.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Calculation: The concentration of Bzl-L-Phe-OMe HCl in the sample is determined by plotting a linear regression of the peak areas of the standards versus their known concentrations. The concentration in the sample is then calculated from its peak area using the regression equation.

Analytical Method Validation Protocol (ICH Q2(R2))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] It is a mandatory requirement for quality control methods in regulated environments.

Validation_Parameters center_node Validated Method specificity Specificity center_node->specificity linearity Linearity center_node->linearity accuracy Accuracy center_node->accuracy precision Precision center_node->precision range_node Range center_node->range_node lod_loq LOD & LOQ center_node->lod_loq robustness Robustness center_node->robustness

Caption: Key parameters for analytical method validation as per ICH Q2(R2) guidelines.

Validation Characteristics and Protocols

The following table summarizes the protocols and typical acceptance criteria for validating the HPLC method.

CharacteristicProtocolAcceptance Criteria
Specificity Analyze diluent blank, a placebo (if applicable), and forced degradation samples (acid, base, peroxide, heat, light).No interfering peaks at the retention time of the analyte. The peak should be pure as determined by PDA analysis.
Linearity Analyze at least five concentrations across the proposed range (e.g., 5-150 µg/mL). Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified upper and lower concentrations.Typically 80-120% of the test concentration for an assay.
Accuracy Perform recovery studies by spiking a placebo or sample matrix with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the % recovery.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-assay): Analyze six replicate samples at 100% of the test concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Repeatability: RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.
LOD & LOQ LOD: Determine the concentration at which the signal-to-noise ratio is ~3:1. LOQ: Determine the concentration at which the signal-to-noise ratio is ~10:1.LOD and LOQ should be determined and reported. Precision at the LOQ should be demonstrated (e.g., RSD ≤ 10%).
Robustness Introduce small, deliberate variations to the method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%). Evaluate SST parameters and sample results.The method should remain unaffected by small changes; SST criteria must be met.

Alternative and Complementary Analytical Techniques

While RP-HPLC is the workhorse for routine quantification, other methods provide valuable, often orthogonal, information.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for identifying process-related impurities and degradation products.[6] By coupling the HPLC separation to a mass spectrometer, one can obtain mass-to-charge ratio (m/z) data for each peak, allowing for the confident identification of unknown species, even at trace levels.

  • Quantitative NMR (qNMR): qNMR is a powerful primary method for determining the absolute purity of a substance without requiring a reference standard of the same material.[8] By integrating the signal of a specific proton on the analyte molecule against the signal of a certified internal standard of known purity and concentration, one can directly calculate the analyte's purity. This is invaluable for qualifying new reference standards.

  • Chiral HPLC: If the stereochemical purity of Bzl-L-Phe-OMe HCl is a critical quality attribute, a specialized chiral HPLC method is necessary. This typically involves using a chiral stationary phase (CSP), such as one based on cyclodextrin or amylose, to resolve the L- and D-enantiomers.

Conclusion

This application note has provided a comprehensive and robust framework for the quantification of N-Benzoyl-L-phenylalanine methyl ester hydrochloride. The detailed RP-HPLC method, coupled with a thorough validation protocol based on ICH guidelines, ensures that the analytical data generated is accurate, reliable, and reproducible. By understanding the scientific rationale behind the chosen parameters, researchers and quality control professionals can confidently implement and adapt this methodology for their specific needs, from early-stage development to final product release. The inclusion of alternative techniques like LC-MS and qNMR further equips the scientist with a complete analytical toolkit for the comprehensive characterization of this important synthetic intermediate.

References

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Phenylalanine.
  • BenchChem. (2025). A Comparative Guide to Validating the Purity of Phe-Phe-OMe.
  • Organic Syntheses. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Chem-Impex. (n.d.). Benzyl-L-phenylalanine methyl ester hydrochloride.
  • Sigma-Aldrich. (n.d.). HPLC Analysis of Phenylalanine Methyl Ester Enantiomers on LARIHC™ CF6-P.
  • MDPI. (2024). Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine.

Sources

Application Note: Late-Stage Diversification of Phenylalanine-Containing Peptides via Palladium-Catalyzed C(sp²)-H Activation

[1][2]

Introduction: The Challenge of the Inert Side Chain

Phenylalanine (Phe) is a cornerstone of peptide structure, providing critical hydrophobic interactions and


This Application Note details Post-Synthetic Late-Stage Functionalization (LSF) of Phe residues. By utilizing Palladium-catalyzed C-H activation, researchers can directly "edit" the phenyl ring of native peptides to install olefins, ketones, or aryl groups. This technology is pivotal for:

  • Stapling: Creating macrocycles to improve proteolytic stability.

  • SAR Studies: Rapidly scanning steric/electronic effects without resynthesis.

  • Bioconjugation: Installing handles for fluorophores or drug payloads.

Mechanistic Principles: The CMD Pathway

The core technology relies on Concerted Metalation-Deprotonation (CMD) . Unlike electrophilic aromatic substitution (which requires activated rings like Tyr), CMD allows Pd(II) to activate the unreactive C-H bond of Phe.

The Role of Directing Groups (DGs)

To achieve site-selectivity (specifically the ortho-

  • Endogenous DGs: Native backbone amides (N-terminal or internal) coordinate with Palladium to position it effectively.

  • Exogenous DGs: Removable auxiliaries (e.g., Picolinamide) installed at the N-terminus for enhanced reactivity.

The "HFIP Effect"

The solvent 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is critical.[1][2] It disrupts peptide aggregation, stabilizes the Pd-peptide complex via H-bonding, and lowers the energy barrier for C-H cleavage.

Visualizing the Catalytic Cycle

The following diagram illustrates the Pd(II)/Pd(0) cycle for C-H Olefination.

CMD_CycleStartPd(OAc)2(Pre-Catalyst)CoordinationCoordination(Peptide-Pd Complex)Start->Coordination + PeptideCMDC-H Activation(CMD Transition State)Coordination->CMD - AcOHPalladacycleSix-MemberedPalladacycleCMD->PalladacycleInsertionOlefin Insertion(Heck-type)Palladacycle->Insertion + Styrene/AcrylateEliminationBeta-HydrideEliminationInsertion->EliminationProductModified Peptide(Olefinated Phe)Elimination->ProductReoxRe-oxidation(AgOAc -> Ag0)Elimination->Reox Pd(0)Reox->Start Pd(II) Regenerated

Figure 1: The catalytic cycle for Pd-catalyzed C-H olefination.[3] The rate-determining step is often the CMD, facilitated by carboxylate ligands.

Protocol 1: Site-Selective -C(sp²)-H Olefination

This protocol is the industry standard for installing "handles" or stapling peptides. It utilizes the native N-terminal amine or specific protecting groups as DGs.

Materials & Reagents[5][6]
  • Substrate: Phe-containing peptide (0.1 mmol).

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (Sigma, 98%+).

  • Ligand: Ac-Gly-OH (N-Acetylglycine) - Crucial for the CMD step.

  • Oxidant: Silver Acetate (AgOAc).

  • Solvent: HFIP (Hexafluoroisopropanol).[1][4][5]

  • Coupling Partner: Ethyl acrylate, Styrene, or substituted Styrenes.

Step-by-Step Methodology
  • Preparation (Glovebox/Schlenk Line not strictly required but recommended for consistency):

    • In a 10 mL crimp-cap vial, weigh the Peptide (0.1 mmol, 1.0 equiv).

    • Add Pd(OAc)₂ (2.2 mg, 0.1 equiv, 10 mol%).

    • Add Ac-Gly-OH (2.3 mg, 0.2 equiv, 20 mol%).

    • Add AgOAc (33.4 mg, 2.0 equiv).

  • Solvation:

    • Add HFIP (1.0 mL). The concentration should be roughly 0.1 M.

    • Add the Olefin coupling partner (e.g., Ethyl Acrylate, 3.0 equiv).

  • Reaction:

    • Seal the vial with a PTFE-lined cap.

    • Heat to 90°C in a heating block with vigorous magnetic stirring (800 rpm).

    • Time: Run for 16–24 hours. The mixture will turn black (precipitating Ag⁰).

  • Workup:

    • Cool to room temperature.

    • Filter the suspension through a Celite® plug to remove silver residues. Rinse with MeOH or CH₃CN.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Redissolve in H₂O/CH₃CN (1:1).

    • Purify via Reverse-Phase HPLC (C18 column).

    • Validation: Confirm mass via ESI-MS. The product will show a mass shift corresponding to the olefin minus two hydrogens (

      
      ).
      

Protocol 2: Radical-Mediated -C(sp²)-H Acylation

This method introduces a ketone functionality, useful for further derivatization (e.g., oxime ligation). It operates via a Pd(II)/Pd(IV) oxidative coupling mechanism using aldehydes as radical precursors.[3]

Materials
  • Substrate: Peptide with N-terminal Picolinamide (PA) auxiliary.

  • Catalyst: Pd(OAc)₂ (10 mol%).[3]

  • Oxidant: Dicumyl Peroxide (DCP) - Generates the acyl radical.

  • Reagent: Aldehyde (e.g., Benzaldehyde, 3–5 equiv).

  • Solvent: tert-Amyl alcohol or Chlorobenzene (Note: HFIP is less common here due to radical quenching risks).

Step-by-Step Methodology
  • Setup:

    • Combine Peptide-PA (0.1 mmol), Pd(OAc)₂ (10 mol%), and DCP (2.0 equiv) in a pressure tube.

    • Add the Aldehyde (3.0 equiv).

  • Reaction:

    • Add solvent (1.0 mL).[3]

    • Seal under Argon atmosphere.[3]

    • Heat to 100°C for 12 hours.

  • Workup & Cleavage:

    • Filter and purify via HPLC.

    • Auxiliary Removal: To remove the PA group, treat the purified peptide with methanolic HCl or Zn/AcOH depending on the specific linker stability.

Critical Optimization Parameters

Success in C-H activation is highly sequence-dependent. Use the following decision matrix to optimize conditions.

Optimization_WorkflowStartInitial Screen:Standard Protocol 1CheckCheck Conversion(LC-MS)Start->CheckHigh>50% Yield:Scale UpCheck->HighSuccessLow<10% Yield:TroubleshootCheck->LowFailureSolventSwitch Solvent:HFIP -> TFE/AcOHLow->SolventSolubility IssueLigandAdd Ligand:MPAA or QuinolineLow->LigandReactivity IssueTempTemp/Time:Increase to 110°CLow->TempKinetic Issue

Figure 2: Optimization workflow for peptide C-H activation.

Table 1: Troubleshooting Guide
ObservationProbable CauseCorrective Action
No Reaction Catalyst PoisoningEnsure no free thiols (Cys) or Met are present; use excess AgOAc.
Black Precipitate (Early) Rapid Catalyst DecompositionReduce temperature; Add ligand (Ac-Gly-OH) to stabilize Pd species.
Regio-isomers Lack of Directing EffectSwitch to a stronger DG (e.g., Picolinamide) or check for competing coordination sites (His).
Low Solubility Peptide AggregationUse HFIP or TFE (Trifluoroethanol) as co-solvents.

References

  • Wang, D.-H., & Yu, J.-Q. (2010). Highly Convergent Total Synthesis of (+)-Lithospermic Acid via a Late-Stage Intermolecular C-H Olefination. Journal of the American Chemical Society.[5] Link

  • Gong, H., et al. (2018). Postsynthetic Modification of Phenylalanine Containing Peptides by C–H Functionalization. Organic Letters. Link

  • Colletto, C., et al. (2019). A Hexafluoroisopropanol-Promoted Pd-Catalyzed C–H Activation of Phenylalanine-Containing Peptides. Chemical Science. Link

  • Motiwala, H. F., et al. (2022). HFIP in Organic Synthesis.[4] Chemical Reviews. Link

  • Cabrera-Afonso, M. J., et al. (2018). Late-stage diversification of peptides via Pd-catalyzed C-H glycosylation. Chemical Science. Link

Bzl,ME-L-phe-ome hcl for solution phase peptide synthesis

Application Note: Utilization of -Benzyl- -Methyl-L-Phenylalanine Methyl Ester HCl in Solution Phase Peptide Synthesis[1]

Introduction & Strategic Utility


-Benzyl-

-methyl-L-phenylalanine methyl ester hydrochloride
12

-methyl-L-phenylalanine

In modern drug discovery,


This compound serves two distinct strategic roles in solution phase synthesis:

  • Latent

    
    -Methyl Precursor:  The 
    
    
    -benzyl group acts as a robust protecting group for the secondary amine, allowing the compound to be stored and handled easily before being converted to the reactive
    
    
    -methyl-L-Phe-OMe species via catalytic hydrogenation.
  • N-Terminal Capping: In rare instances, the bulky, lipophilic

    
    -benzyl-
    
    
    -methyl motif is retained to modulate the pharmacokinetic profile of the peptide's N-terminus.
Chemical Profile[1][2][5][6][7][8]
PropertySpecification
Chemical Name

-Benzyl-

-methyl-L-phenylalanine methyl ester hydrochloride
Formula

Molecular Weight 319.83 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Methanol, Ethanol, DMF, DMSO; Sparingly soluble in water
Function Precursor for

-methylated peptides; C-terminal building block

Experimental Protocols

Phase A: Preparation of the Reactive Nucleophile (Debenzylation)

The tertiary amine in Bzl,Me-L-Phe-OMe cannot participate in peptide coupling. The benzyl group must be removed to expose the secondary amine (

Objective: Selective cleavage of the


Reagents:

  • Substrate: Bzl,Me-L-Phe-OMe[3][1][2][4]·HCl

  • Catalyst: Palladium on Carbon (Pd/C), 10% w/w

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Source:

    
     gas (balloon or Parr shaker)
    

Protocol:

  • Dissolution: Dissolve 1.0 equivalent (eq) of Bzl,Me-L-Phe-OMe·HCl in MeOH (concentration ~0.1 M).

  • Catalyst Addition: Carefully add 10 wt% of Pd/C catalyst under an inert atmosphere (

    
     or Ar) to prevent ignition.
    
  • Hydrogenation: Purge the vessel with

    
     gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm is usually sufficient) at room temperature.
    
    • Note: Reaction time typically ranges from 2 to 6 hours. Monitor via TLC or LC-MS for the disappearance of the starting material (

      
       shift).
      
  • Filtration: Once complete, filter the mixture through a Celite® pad to remove the Pd/C catalyst. Wash the pad with MeOH.

  • Concentration: Evaporate the solvent under reduced pressure.

    • Result:H-Me-L-Phe-OMe·HCl . This intermediate is now ready for coupling.

Phase B: Coupling to the -Methylated Amine

Coupling an amino acid to a secondary amine (like H-Me-Phe-OMe) is significantly more difficult than standard couplings due to steric hindrance. Standard reagents (EDC/HOBt) often result in low yields or epimerization.

Recommended Coupling System: HATU or COMU with DIPEA.

Protocol:

  • Activation: In a separate vessel, dissolve the incoming protected amino acid (e.g., Fmoc-AA-OH, 1.1 eq) and HATU (1.1 eq) in dry DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the activated acid solution. Stir for 1-2 minutes to form the active ester (At-ester).

  • Coupling: Add the H-Me-L-Phe-OMe·HCl (1.0 eq, obtained from Phase A) to the reaction mixture.

    • Critical Step: If the H-Me-Phe-OMe is a salt, ensure enough base is present to neutralize the HCl (total base should be ~3.5 eq).

  • Incubation: Stir at room temperature for 4–16 hours.

    
    -methyl couplings are kinetically slow.
    
  • Monitoring: Check completion by LC-MS. If conversion is <90%, re-treat with fresh activated amino acid (double coupling).

Phase C: C-Terminal Hydrolysis (Optional)

If the methyl ester serves as a temporary protecting group for the C-terminus, it must be hydrolyzed (saponified) to allow further chain elongation or to yield the free acid.

Protocol:

  • Dissolution: Dissolve the peptide-OMe in THF/Water (3:1 v/v).

  • Saponification: Add LiOH (2.0 eq) at

    
    .
    
  • Reaction: Allow to warm to room temperature and stir for 1–3 hours.

    • Caution: Avoid high pH or prolonged reaction times to prevent racemization of the C-terminal

      
      -methyl phenylalanine, which is prone to epimerization.
      
  • Workup: Acidify to pH 2-3 with 1M HCl and extract with Ethyl Acetate.

Workflow Visualization

The following diagram illustrates the transformation of the Bzl,Me precursor into a functional peptide segment.

PeptideSynthesisWorkflowcluster_legendKey Mechanism NotePrecursorBzl,Me-L-Phe-OMe(Starting Material)IntermediateH-Me-L-Phe-OMe(Reactive Amine)Precursor->IntermediateHydrogenolysis(H2, Pd/C, MeOH)ProductFmoc-AA-Me-Phe-OMe(Dipeptide)Intermediate->ProductCoupling(Fmoc-AA-OH, HATU, DIPEA)NoteSteric Hindrance Warning:The N-methyl group on the intermediaterequires high-efficiency coupling reagents(e.g., HATU) to overcome the energy barrier.

Figure 1: Synthetic workflow converting the protected precursor Bzl,Me-L-Phe-OMe into a dipeptide. The critical step is the catalytic debenzylation followed by high-efficiency coupling.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Debenzylation Catalyst poisoning or insufficient

pressure.
Use fresh Pd/C; increase

pressure (50 psi); add a drop of Acetic Acid to protonate the amine (accelerates hydrogenolysis).
Low Coupling Yield Steric hindrance of

-methyl group.
Switch to HATU or PyAOP ; use microwave irradiation (

, 20 min); ensure anhydrous conditions.
Racemization Over-activation or excessive base during coupling.Use collidine instead of DIPEA; maintain low temperature (

) during activation; avoid pre-activation times >2 min.
Diketopiperazine (DKP) Formation Spontaneous cyclization of dipeptide ester.Avoid leaving the

-terminal Fmoc group off for long periods; use bulky protecting groups (Trt) on the N-terminus if possible.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5] Chemical Reviews, 109(6), 2455-2504.

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Focus on N-methylation strategies).

  • Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research, 41(10), 1331-1342.

  • PubChem. (n.d.). "Compound Summary: N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride."[1] National Library of Medicine.

Troubleshooting & Optimization

Navigating the Synthesis of Bzl,ME-L-phe-ome HCl: A Technical Support Guide for Optimal Yields

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-α-Benzyl-N-α-methyl-L-phenylalanine methyl ester hydrochloride (Bzl,ME-L-phe-ome HCl). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately optimize product yield and purity. Drawing upon established chemical principles and field-proven insights, this document provides a structured approach to identifying and resolving experimental challenges.

Synthesis Overview: A Two-Pronged Approach

The successful synthesis of Bzl,ME-L-phe-ome HCl is typically achieved through a sequential N-alkylation strategy starting from L-phenylalanine methyl ester hydrochloride. The core transformation involves the introduction of both a benzyl and a methyl group to the primary amine. Two common and effective routes are prevalent:

  • Stepwise N-Benzylation followed by N-Methylation: This classic approach first introduces the bulkier benzyl group, which can sterically hinder over-alkylation in the subsequent methylation step.

  • One-Pot Reductive Amination: A more streamlined approach where the primary amine is first benzylated via reductive amination with benzaldehyde, followed by in-situ methylation using formaldehyde.

This guide will focus on troubleshooting aspects of both methodologies, with a particular emphasis on the common challenges encountered in academic and industrial research settings.

Visualizing the Synthetic Pathways

To better understand the chemical transformations, the following diagrams illustrate the key synthetic routes.

Synthetic_Pathway_Bzl_ME_L_phe_ome_HCl cluster_0 Starting Material cluster_1 Route 1: Stepwise Alkylation cluster_2 Route 2: One-Pot Reductive Amination cluster_3 Final Product L-Phe-OMe_HCl L-Phenylalanine methyl ester HCl N-Bzl-L-Phe-OMe N-Benzyl-L-Phe-OMe L-Phe-OMe_HCl->N-Bzl-L-Phe-OMe  Benzaldehyde, NaBH3CN  or Benzyl Bromide, Base One_Pot_Intermediate In-situ formation of N-Benzyl-L-Phe-OMe L-Phe-OMe_HCl->One_Pot_Intermediate  Benzaldehyde, Reducing Agent Bzl-Me-L-Phe-OMe Bzl,ME-L-phe-ome N-Bzl-L-Phe-OMe->Bzl-Me-L-Phe-OMe  Formaldehyde, HCOOH  (Eschweiler-Clarke)  or MeI, Base Final_Product Bzl,ME-L-phe-ome HCl Bzl-Me-L-Phe-OMe->Final_Product  HCl in Ether  or Dioxane Bzl-Me-L-Phe-OMe_Route2 Bzl,ME-L-phe-ome One_Pot_Intermediate->Bzl-Me-L-Phe-OMe_Route2  Formaldehyde (excess) Bzl-Me-L-Phe-OMe_Route2->Final_Product One_Pot_Workflow Start L-Phe-OMe HCl in Methanol Add_Benzaldehyde Add Benzaldehyde (1 eq.) + Reducing Agent (e.g., Pic-BH3) Start->Add_Benzaldehyde Stir_RT Stir at Room Temperature Add_Benzaldehyde->Stir_RT TLC_Check1 TLC Check: N-Benzylation Complete? Stir_RT->TLC_Check1 TLC_Check1->Stir_RT No Add_Formaldehyde Add excess aq. Formaldehyde TLC_Check1->Add_Formaldehyde Yes Stir_Heat Stir (may require gentle heating) Add_Formaldehyde->Stir_Heat TLC_Check2 TLC Check: Reaction Complete? Stir_Heat->TLC_Check2 TLC_Check2->Stir_Heat No Workup Aqueous Work-up TLC_Check2->Workup Yes Purification Purification (e.g., Crystallization or Chromatography) Workup->Purification Final_Product Bzl,ME-L-phe-ome HCl Purification->Final_Product

Technical Support Center: Stability & Storage of Bzl,Me-L-Phe-OMe·HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & The Challenge

Compound:


-Benzyl-

-Methyl-L-Phenylalanine Methyl Ester Hydrochloride Role: A critical peptidomimetic building block.[1] The

-methylation improves metabolic stability and oral bioavailability in peptide drugs, while the benzyl group provides lipophilicity. The Problem: This compound is chemically "fragile" due to the convergence of three factors:
  • Hygroscopicity: The HCl salt form avidly attracts atmospheric moisture.

  • Hydrolytic Instability: The methyl ester is prone to hydrolysis, reverting to the parent acid.

  • Racemization Risk: The

    
    -methyl group increases the susceptibility to base-catalyzed racemization compared to standard amino acids.[1]
    

Module 1: Critical Storage Parameters (The "Why" & "How")

Temperature Control
  • Standard: Store at -20°C .

  • Why: Chemical reaction rates (hydrolysis) roughly double for every 10°C increase (Arrhenius equation).[1] Deep freezing kinetically traps the molecule, preventing the ester bond from interacting with any residual moisture.

  • Short-term: +2°C to +8°C is acceptable for active use periods (<1 month), provided the container is perfectly sealed.[1]

Moisture Management (The #1 Enemy)
  • The Mechanism: The HCl salt lattice is hygroscopic. If exposed to humid air, water molecules adsorb onto the crystal surface. This creates a microscopic aqueous layer where the acidic proton (from HCl) catalyzes the hydrolysis of the methyl ester (OMe) back to the carboxylic acid (OH).

  • Protocol: Store under an inert atmosphere (Argon/Nitrogen) whenever possible. Use secondary containment with desiccant packs (Silica gel or

    
    ).[1]
    
Light & pH Sensitivity
  • Light: While the benzyl group absorbs UV, the solid salt is generally photostable. However, amber vials are mandatory to prevent any radical-initiated oxidation of the benzylic position over long durations.

  • pH: Strictly avoid contact with bases during storage. Even mild basic vapors (like ammonia in a shared fridge) can deprotonate the ammonium salt, leading to rapid racemization or autolysis.[1]

Module 2: Troubleshooting & Diagnostics

Scenario A: "The powder has turned into a sticky gum or solid cake."
  • Diagnosis: Hygroscopic Failure. The container seal was compromised, or the bottle was opened while cold, causing condensation.

  • Immediate Action:

    • Do not attempt to chip it out (risk of contamination).[1]

    • Dissolve the entire content in dry Dichloromethane (DCM).[1]

    • Dry the organic layer with anhydrous

      
      .[1]
      
    • Evaporate solvent in vacuo to re-isolate the solid.

  • Prevention: Always allow the bottle to warm to Room Temperature (RT) in a desiccator for 30–60 minutes before opening.

Scenario B: "LC-MS shows a new peak at M-14 or M+Acid."
  • Diagnosis: Hydrolysis. The methyl ester (-OMe, mass 31) has hydrolyzed to the free acid (-OH, mass 17).[1] The mass difference is a loss of 14 Da (

    
    ).[1]
    
  • Root Cause: Wet solvent usage or improper storage.[1]

  • Salvage: If hydrolysis is <5%, the compound may still be usable for coupling if an excess is used. If >10%, repurification (recrystallization) is required.[1]

Scenario C: "The optical rotation is lower than the CoA value."
  • Diagnosis: Racemization. [1][2]

  • Mechanism:

    
    -methyl amino acids lack the amide proton (H-N) found in standard amino acids.[1] In the presence of base, the 
    
    
    
    -proton is more easily removed, forming an enolate intermediate that destroys chirality.
  • Status: Irreversible.[1] The batch is compromised for stereoselective synthesis.

Module 3: Visualization of Degradation & Workflow

Figure 1: Degradation Pathways

This diagram illustrates the two primary failure modes: Moisture-induced Hydrolysis and Base-induced Racemization.[1]

DegradationPathways Compound Bzl,Me-L-Phe-OMe HCl (Intact) Hydrolysis Ester Hydrolysis (Acid Catalyzed) Compound->Hydrolysis + H2O (from air) Racemization Enolization (Alpha-Proton Removal) Compound->Racemization + Base Moisture Moisture/Water (H2O) Moisture->Hydrolysis Base Base Exposure (pH > 7) Base->Racemization Impurity1 Free Acid (Bzl,Me-L-Phe-OH) Hydrolysis->Impurity1 Loss of MeOH Impurity2 Racemic Mixture (L/D Isomers) Racemization->Impurity2 Permanent Loss of Chirality

Caption: Path A (Top) shows moisture leading to hydrolysis.[1] Path B (Bottom) shows base exposure leading to racemization.[1]

Figure 2: The "Gold Standard" Storage Workflow

Follow this decision tree to ensure maximum shelf-life.

StorageWorkflow Start Receive Shipment Check Inspect Physical State (Free flowing powder?) Start->Check ConditionBad NO: Sticky/Clumped Check->ConditionBad ConditionGood YES: White Powder Check->ConditionGood ActionDry Redissolve & Dry (DCM / Na2SO4) ConditionBad->ActionDry Aliquot Aliquot under Argon (Avoid repeated freeze-thaw) ConditionGood->Aliquot ActionDry->Aliquot Store Store at -20°C (Secondary Container + Desiccant) Aliquot->Store Use Usage Event Store->Use Warm Warm to RT (30 mins) BEFORE opening Use->Warm Warm->Use Proceed

Caption: Step-by-step decision tree for receiving, assessing, and storing the compound.

Module 4: Quality Control Protocols

Protocol 1: Purity Verification (HPLC)

Use this method to detect the hydrolyzed free acid impurity.[1]

ParameterSetting
Column C18 Reverse Phase (e.g., 4.6 x 150mm, 5µm)
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 20 minutes
Detection UV @ 214nm (Amide/Ester) & 254nm (Phenyl)
Expected Result Ester elutes later (more hydrophobic) than the Free Acid.[1]
Protocol 2: Handling for Synthesis

Objective: Neutralize the HCl salt to the free amine immediately before coupling to prevent instability.

  • Dissolution: Dissolve the HCl salt in dry DMF or DCM.

  • Neutralization: Add exactly 1.0 equivalent of DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).[1]

    • Warning: Do not use excess base, or racemization will occur.[1]

  • Coupling: Add the activated carboxylic acid partner immediately.

    • Note: Free

      
      -methyl amino esters in solution can slowly form Diketopiperazines (DKP) if left standing, though this is more common with dipeptides.[1]
      

References

  • National Institutes of Health (PMC). (2019).[1] The effect of metal salts on aerosol performance... (Hygroscopicity of Amino Acid Salts). Retrieved from [Link]

  • ResearchGate. (2016).[1][3] How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]

  • Anteunis, M. J. O. (1998).[1] Racemization of N-methyl amino acids in peptide synthesis. (General chemical principle referenced for N-methyl stereochemistry).

Sources

Validation & Comparative

Comparative Guide: Bzl,Me-L-Phe-OMe HCl vs. Standard Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Benzyl-N-Methyl-L-Phenylalanine Methyl Ester Hydrochloride (Bzl,Me-L-Phe-OMe·HCl) represents a specialized, high-steric-bulk derivative of phenylalanine. Unlike standard L-Phenylalanine methyl ester (H-Phe-OMe), which serves as a primary building block, or N-Methyl-Phenylalanine (N-Me-Phe), which is a celebrated peptidomimetic, the Bzl,Me-derivative functions primarily in two high-value niches:

  • Synthetic Intermediate: It acts as a pivotal "shuttle" molecule for the efficient synthesis of enantiopure N-methyl amino acids, where the benzyl group prevents over-methylation before being cleaved.

  • Pharmacological Probe: As a tertiary amine with high lipophilicity, it serves as a C-terminal capping unit to probe hydrophobic pockets and completely abrogate hydrogen bond donation at the N-terminus.

This guide objectively compares Bzl,Me-L-Phe-OMe·HCl against its primary alternatives: the native H-Phe-OMe , the peptidomimetic N-Me-Phe-OMe , and the sterically constrained Tic-OMe (Tetrahydroisoquinoline).

Part 1: Structural & Physicochemical Comparison[1]

The introduction of both a benzyl and a methyl group onto the amine of phenylalanine drastically alters the physicochemical landscape of the molecule.

Comparative Properties Table
FeatureH-Phe-OMe·HCl (Baseline)N-Me-Phe-OMe[1]·HCl (Peptidomimetic)Bzl,Me-L-Phe-OMe·HCl (Target)Tic-OMe·HCl (Constrained)
Formula C₁₀H₁₃NO₂·HClC₁₁H₁₅NO₂·HClC₁₈H₂₁NO₂·HClC₁₁H₁₃NO₂·HCl
MW (Free Base) 179.22 g/mol 193.24 g/mol 283.37 g/mol 191.23 g/mol
Amine Type Primary (1°)Secondary (2°)Tertiary (3°) Secondary (Cyclic)
H-Bond Donors 210 1
LogP (Predicted) ~1.2~1.5~3.8 ~1.9
Steric Bulk LowMediumVery High High (Rigid)
Proteolytic Stability LowHighVery High High
Analysis of the "Bzl,Me" Modification
  • Lipophilicity Spike: The addition of the benzyl group nearly triples the lipophilic surface area compared to the native Phe. This dramatically increases membrane permeability but decreases water solubility, necessitating the use of organic co-solvents (DMF, DMSO) in biological assays.

  • Hydrogen Bond Silencing: As a tertiary amine, Bzl,Me-L-Phe-OMe cannot act as a hydrogen bond donor. This makes it an excellent negative control to test the necessity of H-bonds in receptor-ligand interactions.

Part 2: Synthetic Utility & Coupling Dynamics

The primary utility of Bzl,Me-L-Phe-OMe is often misunderstood. It is rarely used as is in the middle of a peptide chain because the tertiary amine is too sterically hindered to accept another amino acid efficiently. Instead, it is the key intermediate in the "Reductive Methylation Strategy."

The "Trojan Horse" Synthesis Pathway

Direct methylation of H-Phe-OMe often leads to a mixture of mono-methyl and di-methyl products. The Benzyl group acts as a temporary "brake" to ensure controlled synthesis.

SynthesisPathway cluster_legend Key Transformation Phe H-Phe-OMe (Primary Amine) BzlPhe N-Bzl-Phe-OMe (Secondary Amine) Phe->BzlPhe PhCHO, NaBH(OAc)3 (Reductive Amination) Target Bzl,Me-L-Phe-OMe (Tertiary Amine) BzlPhe->Target HCHO, NaBH3CN (Methylation) Final N-Me-Phe-OMe (Target Peptidomimetic) Target->Final H2, Pd/C (Hydrogenolysis)

Figure 1: The strategic role of Bzl,Me-L-Phe-OMe in synthesizing pure N-methylated amino acids. The Benzyl group prevents over-methylation and is removed at the end.

Coupling Efficiency Comparison

When attempting to couple to the nitrogen of these derivatives (e.g., adding an amino acid to the N-terminus):

  • H-Phe-OMe: Fast, quantitative coupling.

  • N-Me-Phe-OMe: Slower, requires high-efficiency reagents (HATU/HOAt) due to steric clash.

  • Bzl,Me-L-Phe-OMe: Impossible via standard peptide chemistry. The nitrogen has no proton to displace.

    • Implication: This molecule represents a "dead end" for chain elongation at the N-terminus. It must be used as a C-terminal cap or deprotected (benzyl removal) prior to elongation.

Part 3: Biological Stability & Performance

For researchers developing peptidomimetics, the N-methyl and N-benzyl modifications are tools to combat enzymatic degradation.

Proteolytic Resistance (Chymotrypsin Assay)

Chymotrypsin preferentially cleaves the peptide bond on the C-terminal side of Phenylalanine.

  • Mechanism: The enzyme requires a specific orientation of the amide bond.

  • Effect of N-Methylation: Induces a cis/trans conformational equilibrium (unlike the exclusive trans of natural peptides) and creates steric clash in the enzyme active site.

  • Effect of N-Benzyl+N-Methyl: The massive steric bulk of the Bzl,Me group completely denies access to the active site of serine proteases.

Experimental Data: Half-Life Comparison (Simulated)

Conditions: 37°C, pH 7.4, Chymotrypsin.

Compoundt₁/₂ (Half-Life)Mechanism of Resistance
H-Phe-OMe~20 minNone (Native Substrate)
N-Me-Phe-OMe> 4 hoursConformational change / Steric hindrance
Bzl,Me-L-Phe-OMe Stable (>24 hours) Complete Steric Occlusion

Part 4: Experimental Protocols

Protocol A: Synthesis of Bzl,Me-L-Phe-OMe HCl

Rationale: This protocol uses reductive amination, which is milder and more selective than direct alkylation with alkyl halides.[2]

Materials:

  • L-Phenylalanine methyl ester HCl[3]

  • Benzaldehyde (1.05 eq)

  • Formaldehyde (37% aq. solution, 5 eq)

  • Sodium Triacetoxyborohydride (STAB)

  • DCM/THF (Solvents)

Step-by-Step:

  • Benzylation: Dissolve H-Phe-OMe·HCl in DCM. Add 1.05 eq Benzaldehyde and 1.5 eq TEA. Stir 30 min. Add 1.5 eq STAB. Stir overnight. Quench with NaHCO₃. Extract and purify to yield N-Bzl-Phe-OMe .

  • Methylation: Dissolve N-Bzl-Phe-OMe in THF/MeOH (1:1). Add 5 eq Formaldehyde. Stir 15 min. Add 2.0 eq NaBH₃CN (Sodium Cyanoborohydride). Adjust pH to ~6 with Acetic Acid. Stir 4 hours.

  • Workup: Evaporate solvents. Dissolve residue in EtOAc. Wash with NaHCO₃ and Brine.

  • Salt Formation: Dissolve the oil in dry Diethyl Ether. Add 4M HCl in Dioxane dropwise. The white precipitate is Bzl,Me-L-Phe-OMe·HCl . Filter and dry.

Protocol B: Enzymatic Stability Assay

Rationale: To verify the resistance conferred by the modification.

  • Preparation: Prepare a 1 mM stock of Bzl,Me-L-Phe-OMe and H-Phe-OMe in phosphate buffer (pH 7.4) containing 10% DMSO (for solubility).

  • Incubation: Add α-Chymotrypsin (final conc. 1 unit/mL). Incubate at 37°C.

  • Sampling: Aliquot 50 µL at t=0, 15, 30, 60, 120, and 240 min.

  • Quenching: Immediately add 50 µL Acetonitrile + 0.1% TFA to stop the reaction.

  • Analysis: Analyze via HPLC (C18 column, Gradient 5-95% ACN). Monitor the disappearance of the parent peak.

Part 5: Decision Guide

Use the decision tree below to select the correct derivative for your research.

DecisionTree Start What is your Goal? Q1 Need Peptide Bond Formation at N-Terminus? Start->Q1 Res1 Use H-Phe-OMe or Fmoc-Phe-OH Q1->Res1 Yes (Standard Synthesis) Q2 Need Proteolytic Stability or Conformational Constraint? Q1->Q2 No (Terminal/Probe) Q3 Is Hydrogen Bonding at Nitrogen Required? Q2->Q3 Res2 Use N-Me-Phe-OMe (Allows H-bond Acceptance) Q3->Res2 Yes Res3 Use Bzl,Me-L-Phe-OMe (No H-bonds, Max Lipophilicity) Q3->Res3 No

Figure 2: Selection logic for Phenylalanine derivatives.

References

  • Aurelio, L., et al. (2004). "Synthetic preparation of N-methyl-α-amino acids." Chemical Reviews, 104(11), 5823-5846. Link

  • Chatterjee, J., et al. (2008). "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research, 41(10), 1331-1342. Link

  • Kessler, H. (1982). "Conformation and biological activity of cyclic peptides." Angewandte Chemie International Edition, 21(7), 512-523. Link

  • Master Organic Chemistry. "Reductive Amination: Synthesis of N-Methylbenzylamine." Link

  • Chem-Impex International. "Product Data: Benzyl-L-phenylalanine methyl ester hydrochloride." Link

Sources

A Senior Application Scientist's Guide to the Bioassay Validation of Bzl,ME-L-phe-ome hcl as a Chymotrypsin Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the rigorous validation of a compound's efficacy is paramount. This guide provides an in-depth, technical framework for evaluating the bioactivity of Benzyl-L-phenylalanine methyl ester hydrochloride (Bzl,ME-L-phe-ome hcl), a compound recognized for its utility in peptide synthesis and as a potential enzyme inhibitor.[1] While its application in enzyme inhibition is noted, specific quantitative data on its efficacy remains to be extensively documented in publicly accessible literature.

This guide, therefore, is not a mere recitation of existing data but a comprehensive roadmap for the de novo validation of Bzl,ME-L-phe-ome hcl's inhibitory effect on α-chymotrypsin, a key serine protease. We will delve into the causality behind experimental choices, provide self-validating protocols, and benchmark against established inhibitors, empowering you to generate robust and reproducible data.

The Scientific Rationale: Targeting the Chymotrypsin Active Site

Chymotrypsin, a digestive serine protease, preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids such as tyrosine, tryptophan, and phenylalanine. This specificity is dictated by a deep, hydrophobic "S1 pocket" in the enzyme's active site that accommodates the bulky side chains of these residues.

Bzl,ME-L-phe-ome hcl, possessing a phenylalanine residue, is a structural mimic of chymotrypsin's natural substrates. The guiding hypothesis is that it acts as a competitive inhibitor, binding to the active site and thereby precluding substrate access. Our experimental design is centered on quantifying this competitive inhibition.

Experimental Validation: A Step-by-Step Protocol for Determining Inhibitory Efficacy

To ascertain the inhibitory potential of Bzl,ME-L-phe-ome hcl, a continuous spectrophotometric rate determination assay is employed. This method monitors the enzymatic cleavage of a chromogenic substrate, allowing for the real-time measurement of enzyme activity in the presence and absence of the inhibitor.

Materials and Reagents
  • α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129)

  • Benzyl-L-phenylalanine methyl ester hydrochloride (Bzl,ME-L-phe-ome hcl)

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Chromogenic Substrate)

  • Chymostatin (Positive Control Inhibitor)

  • Tris-HCl buffer (50 mM, pH 8.0, containing 20 mM CaCl2)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare stock solution of Bzl,ME-L-phe-ome hcl in DMSO add_inhibitor Add varying concentrations of Bzl,ME-L-phe-ome hcl or Chymostatin prep_inhibitor->add_inhibitor prep_substrate Prepare stock solution of N-Succinyl-AAPF-pNA in DMSO add_substrate Add substrate to all wells prep_substrate->add_substrate prep_enzyme Prepare working solution of α-Chymotrypsin in Tris-HCl buffer add_enzyme Initiate reaction by adding α-Chymotrypsin prep_enzyme->add_enzyme prep_control Prepare stock solution of Chymostatin in DMSO prep_control->add_inhibitor add_buffer Add Tris-HCl buffer to wells add_buffer->add_inhibitor add_inhibitor->add_substrate pre_incubate Pre-incubate at 37°C for 10 minutes add_substrate->pre_incubate pre_incubate->add_enzyme measure_abs Measure absorbance at 405 nm kinetically for 15 minutes add_enzyme->measure_abs calc_rate Calculate initial reaction rates (V₀) measure_abs->calc_rate calc_inhibition Calculate percent inhibition for each -inhibitor concentration calc_rate->calc_inhibition plot_curve Plot percent inhibition vs. log[Inhibitor] calc_inhibition->plot_curve determine_ic50 Determine IC₅₀ value plot_curve->determine_ic50

Caption: Experimental workflow for determining the IC₅₀ of Bzl,ME-L-phe-ome hcl.

Detailed Protocol
  • Preparation of Reagents:

    • Prepare a 50 mM Tris-HCl buffer (pH 8.0) containing 20 mM CaCl₂.

    • Prepare a 10 mM stock solution of Bzl,ME-L-phe-ome hcl in DMSO.

    • Prepare a 10 mM stock solution of N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide in DMSO.

    • Prepare a 1 mM stock solution of Chymostatin in DMSO (for positive control).

    • On the day of the experiment, prepare a working solution of α-chymotrypsin in the Tris-HCl buffer at a concentration of 0.1 mg/mL.

  • Assay Setup:

    • In a 96-well microplate, add 160 µL of Tris-HCl buffer to each well.

    • Add 10 µL of varying concentrations of the Bzl,ME-L-phe-ome hcl stock solution to the respective wells to achieve a final concentration range (e.g., 0.1 µM to 1000 µM). Include a "no inhibitor" control (10 µL of DMSO) and a positive control with varying concentrations of Chymostatin.

    • Add 10 µL of the N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide stock solution to all wells for a final concentration of 500 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the α-chymotrypsin working solution to all wells.

    • Immediately place the microplate in a reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm every minute for 15 minutes.

Data Analysis and Interpretation: From Raw Data to IC₅₀

The rate of the enzymatic reaction is determined by the slope of the linear portion of the absorbance versus time plot. The half-maximal inhibitory concentration (IC₅₀) is a widely used metric for inhibitor potency.[2] It represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[3]

  • Calculate the initial reaction rate (V₀) for each inhibitor concentration by determining the slope of the initial linear phase of the kinetic curve (ΔAbsorbance/Δtime).

  • Calculate the percentage of inhibition for each concentration of Bzl,ME-L-phe-ome hcl using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to obtain the IC₅₀ value.

Comparative Analysis: Benchmarking Against Known Inhibitors

To contextualize the efficacy of Bzl,ME-L-phe-ome hcl, it is essential to compare its performance against well-characterized chymotrypsin inhibitors. This not only provides a benchmark but also validates the assay's integrity.

InhibitorTypeTarget Enzyme(s)Reported Ki/IC₅₀
Chymostatin Natural Peptide AldehydeChymotrypsin, Papain, Cathepsin A, B, D, GIC₅₀ ≈ 0.15 µg/mL for Chymotrypsin
NAP858 Synthetic Peptide-basedTrypsin-like Proteases, ChymotrypsinKi = 0.2 µM for Chymotrypsin[4]
Bzl,ME-L-phe-ome hcl Phenylalanine DerivativeTo be determinedTo be determined experimentally

This table serves as a reference for the expected potency of known inhibitors. Your experimentally determined IC₅₀ for Bzl,ME-L-phe-ome hcl can be directly compared to these values to assess its relative efficacy.

Mechanistic Insight: Visualizing the Inhibition

The proposed mechanism of competitive inhibition can be visualized as follows:

chymotrypsin_inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Competitive Inhibition E Chymotrypsin (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Substrate (S) (N-Succinyl-AAPF-pNA) E_free Chymotrypsin (E) ES->E_free -> E + P P Products (P) (p-nitroaniline) E_inhib Chymotrypsin (E) EI Enzyme-Inhibitor Complex (EI) E_inhib->EI + I I Inhibitor (I) (Bzl,ME-L-phe-ome hcl) EI->E_inhib Reversible Binding S_no_bind Substrate cannot bind EI->S_no_bind

Caption: Competitive inhibition of chymotrypsin by Bzl,ME-L-phe-ome hcl.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive validation of Bzl,ME-L-phe-ome hcl's efficacy as a chymotrypsin inhibitor. By following the detailed protocols and data analysis procedures outlined, researchers can generate reliable and quantifiable data on its inhibitory potential.

The logical next step following the determination of the IC₅₀ value would be to perform kinetic studies to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to determine the inhibition constant (Ki). This would provide a more detailed understanding of the molecular interactions between Bzl,ME-L-phe-ome hcl and the chymotrypsin active site, further solidifying its characterization as a valuable tool for researchers in enzymology and drug discovery.

References

  • Umezawa, H., Aoyagi, T., Morishima, H., Matsuzaki, M., Hamada, M., & Takeuchi, T. (1970). Chymostatin, a new chymotrypsin inhibitor produced by actinomycetes. The Journal of Antibiotics, 23(5), 259-262.
  • Chen, P., et al. (2019). Novel Peptide-Based Inhibitors of Trypsin-Like Serine Proteases. Frontiers in Chemistry, 7, 873.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • DelMar, E. G., Largman, C., Brodrick, J. W., & Geokas, M. C. (1979). A sensitive new substrate for chymotrypsin. Analytical biochemistry, 99(2), 316-320.

Sources

A Senior Application Scientist's Guide to Phenylalanine Methyl Ester Derivatives: A Comparative Analysis of L-Phe-OMe, N-Me-L-Phe-OMe, and N-Bzl-L-Phe-OMe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Backbone

In the intricate world of peptide synthesis and drug development, L-Phenylalanine methyl ester hydrochloride (L-Phe-OMe HCl) serves as a fundamental chiral building block.[1][2] Its utility is well-established, providing a protected C-terminus and a reactive N-terminus for peptide coupling. However, the evolution of medicinal chemistry demands more nuanced tools to modulate the properties of peptide-based therapeutics. The strategic modification of the amino acid's alpha-amine group, specifically through N-alkylation, is a powerful technique to enhance pharmacokinetic parameters such as metabolic stability, membrane permeability, and conformational rigidity.[3]

This guide provides a comparative analysis of the parent L-Phe-OMe HCl and two of its commonly employed N-alkylated derivatives: N-Methyl-L-phenylalanine methyl ester hydrochloride (Me-L-Phe-OMe HCl) and N-Benzyl-L-phenylalanine methyl ester hydrochloride (Bzl-L-Phe-OMe HCl). We will dissect their structural differences, compare their physicochemical properties through experimental data, and provide detailed protocols for their characterization. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal building block for their specific synthetic and therapeutic goals.

Part 1: Structural and Physicochemical Characterization

The primary distinction between these three molecules lies in the substitution at the alpha-amine nitrogen. This seemingly minor alteration—from a primary amine in L-Phe-OMe to secondary amines in its methylated and benzylated counterparts—induces significant changes in steric hindrance, polarity, and hydrogen bonding capability.

G cluster_0 L-Phe-OMe HCl cluster_1 N-Me-L-Phe-OMe HCl cluster_2 N-Bzl-L-Phe-OMe HCl a a b b c c

Caption: Chemical structures of the three phenylalanine derivatives.

The introduction of a methyl group, a small alkyl substituent, moderately increases lipophilicity and steric bulk. In contrast, the benzyl group, with its aromatic ring, introduces significant steric hindrance and a substantial increase in lipophilicity. These structural changes directly influence the compounds' physical properties, which are critical for handling, reaction setup, and purification.

Comparative Physicochemical Data

The following table summarizes key properties compiled from various suppliers and literature sources. These values are essential for designing synthetic protocols and predicting the behavior of these reagents in different solvent systems.

PropertyL-Phe-OMe HClN-Me-L-Phe-OMe HClN-Bzl-L-Phe-OMe HCl
CAS Number 7524-50-7[2]63069-63-639890-11-4
Molecular Formula C₁₀H₁₄ClNO₂C₁₁H₁₆ClNO₂C₁₇H₂₀ClNO₂
Molecular Weight 215.68 g/mol [4]229.70 g/mol 305.81 g/mol
Appearance White to off-white powder/crystals[4]White to light yellow powderWhite crystalline powder
Melting Point (°C) 158-162[4]145-149163-167
Optical Rotation +32.4° (c=2 in ethanol)[4]-5.2° (c=0.8 in CH₂Cl₂) (for free base)[3]Varies by supplier
Solubility Soluble in water, methanol, ethanol[5]Soluble in organic solvents (DCM, DMF)[3]Generally soluble in organic solvents

Expert Analysis: The progressive increase in molecular weight and the shift in solubility from aqueous/polar solvents for L-Phe-OMe HCl towards organic solvents for the N-alkylated derivatives are direct consequences of the added hydrophobic groups. The change in optical rotation for the N-methylated derivative is noteworthy and underscores how even a small modification can influence the molecule's interaction with plane-polarized light.[3] Researchers must account for these solubility differences when choosing reaction and purification solvents.

Part 2: Performance in Peptide Synthesis & Impact on Peptide Properties

The choice between these derivatives extends beyond physical properties; it fundamentally impacts reaction kinetics and the biological characteristics of the final peptide.

  • L-Phe-OMe HCl (Primary Amine): As the baseline, its unhindered primary amine offers rapid and efficient coupling with activated amino acids. However, the resulting secondary amide bond in the peptide backbone is susceptible to enzymatic cleavage by proteases.

  • N-Me-L-Phe-OMe HCl (Secondary Amine): The N-methyl group introduces a "peptoid" character to the subsequent amide bond. This modification provides moderate steric hindrance, which can slow coupling reaction rates, sometimes requiring more potent coupling reagents or longer reaction times. The critical advantage is that the resulting N-methylated amide bond confers significant resistance to many proteases, thereby increasing the in-vivo half-life of the peptide.[3]

  • N-Bzl-L-Phe-OMe HCl (Secondary Amine): The bulky N-benzyl group presents substantial steric challenges for peptide coupling. This can lead to lower yields or require specialized, highly reactive coupling strategies. Peptides incorporating N-benzyl groups exhibit increased lipophilicity and are also resistant to enzymatic degradation. The benzyl group can also be used as a temporary protecting group that can be removed via hydrogenolysis, although this is less common than its use as a permanent modification.

G cluster_reactivity Reactivity in Peptide Coupling cluster_stability Resulting Peptide Stability L_Phe L-Phe-OMe (High Reactivity) L_Peptide Standard Peptide (Low Stability) L_Phe->L_Peptide Standard Coupling Me_Phe N-Me-L-Phe-OMe (Moderate Reactivity) Me_Peptide N-Me Peptide (High Stability) Me_Phe->Me_Peptide Slower Coupling Bzl_Phe N-Bzl-L-Phe-OMe (Low Reactivity) Bzl_Peptide N-Bzl Peptide (High Stability) Bzl_Phe->Bzl_Peptide Challenging Coupling

Caption: Relationship between derivative reactivity and final peptide stability.

Part 3: Experimental Protocols & Data Interpretation

To provide a tangible comparison, we outline a standardized protocol for determining the chiral purity of these starting materials—a critical quality control step before their inclusion in any synthesis.

Protocol: Chiral Purity Analysis by HPLC

Objective: To resolve and quantify the D- and L-enantiomers of the phenylalanine methyl ester derivatives to ensure high enantiomeric excess (ee) of the desired L-isomer.

Causality: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers.[6] The use of a chiral stationary phase (CSP) creates a diastereomeric interaction with the enantiomers, leading to different retention times and allowing for their separation and quantification.[7][8] The choice of mobile phase is critical to modulate these interactions for optimal resolution.

Workflow Diagram:

G prep 1. Sample Preparation (1 mg/mL in mobile phase) inject 2. HPLC Injection (10 µL injection volume) prep->inject separate 3. Chiral Separation (e.g., Chiralcel OD-H Column) inject->separate detect 4. UV Detection (210 nm) separate->detect analyze 5. Data Analysis (Integrate peaks, calculate ee%) detect->analyze

Sources

A Comparative Guide to Peptide Coupling Methods for the Sterically Hindered N-Methylated Amino Acid, Bzl,Me-L-Phe-OMe HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Incorporating Bzl,Me-L-Phe-OMe HCl in Peptide Synthesis

In the realm of peptide and peptidomimetic drug development, the incorporation of N-methylated amino acids is a widely employed strategy to enhance proteolytic stability, increase membrane permeability, and fine-tune conformational properties.[1][2] However, these modifications introduce significant synthetic challenges. The presence of a methyl group on the amide nitrogen sterically encumbers the nucleophilic attack required for peptide bond formation, leading to slower reaction kinetics and often incomplete couplings.[3] This issue is further compounded in derivatives such as Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride (Bzl,Me-L-Phe-OMe HCl), which features a bulky benzyl protecting group, further increasing the steric hindrance around the reactive centers.

This guide provides a comparative analysis of various peptide coupling methods for the efficient incorporation of Bzl,Me-L-Phe-OMe HCl into a growing peptide chain. We will delve into the mechanistic nuances of different coupling reagents, present comparative data on their performance, and provide detailed experimental protocols to aid researchers in selecting the optimal conditions for their specific synthetic needs. Our focus will be on maximizing coupling efficiency while minimizing common side reactions, such as epimerization.[4]

Overview of Common Peptide Coupling Methods

The success of a peptide coupling reaction, especially with a challenging substrate like Bzl,Me-L-Phe-OMe HCl, is critically dependent on the choice of the coupling reagent. These reagents activate the carboxylic acid of the incoming amino acid, rendering it susceptible to nucleophilic attack by the amino group of the peptide chain. Here, we evaluate four common classes of coupling reagents.

Carbodiimides with Additives (e.g., EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with 1-hydroxybenzotriazole (HOBt), is a classic coupling cocktail.[5] The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then traps this intermediate to form an active ester, which is less prone to racemization and side reactions. While cost-effective and widely used, the reactivity of the HOBt ester may be insufficient to overcome the severe steric hindrance of N-methylated amino acids.[3]

Onium Salts: Benzotriazole-Based (HBTU, HATU)

Onium salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are among the most popular coupling reagents in modern peptide synthesis. They react with the carboxylic acid to form an activated ester in situ. HATU, containing a 7-azabenzotriazole core, is generally more reactive and less prone to epimerization than its HOBt-based counterpart, HBTU.[5] For sterically hindered and N-methylated amino acids, HATU has demonstrated superior performance.[6]

Onium Salts: Phosphonium-Based (PyBOP, PyBroP)

Phosphonium salt-based reagents, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate), represent another powerful class of coupling reagents. PyBOP forms a benzotriazolyl ester, similar to HBTU. PyBroP, on the other hand, generates a highly reactive acyl bromide intermediate. This heightened reactivity makes PyBroP particularly effective for difficult couplings, including those involving N-methylated amino acids.[7][8] However, the high reactivity of PyBroP also necessitates careful control of reaction conditions to avoid side reactions.

Comparative Performance Analysis

To provide a clear comparison of these methods for the coupling of Bzl,Me-L-Phe-OMe HCl, we have compiled representative data based on literature reports for similar sterically hindered, N-methylated amino acids. The following table summarizes the expected performance of each coupling method in a model reaction: the solution-phase coupling of Fmoc-L-Alanine to Bzl,Me-L-Phe-OMe HCl.

Coupling MethodReagent Equivalents (Fmoc-Ala:Reagent:Base)Typical Reaction Time (hours)Expected Yield (%)Expected Purity (%)Notes on Performance
EDC/HOBt1:1.2:212-2440-60~85Sluggish reaction with significant unreacted starting material.[3]
HBTU1:1.1:26-1265-75~90Generally less effective for N-methylated amino acids compared to HATU.[3][6]
HATU1:1.1:22-4>90>95Highly efficient with minimal side products; considered a gold standard for difficult couplings.[6][9]
PyBOP1:1.1:24-875-85~92Good performance, but may be less effective than HATU for the most challenging couplings.[10][11]
PyBroP1:1.1:21-3>95>95Excellent for highly hindered systems due to the formation of a highly reactive acyl bromide.[7][8]

Note: Yields and purities are estimates based on typical outcomes for similar challenging couplings reported in the literature and may vary depending on specific reaction conditions.

Experimental Protocols

The following are detailed, step-by-step protocols for the coupling of Fmoc-L-Alanine with Bzl,Me-L-Phe-OMe HCl using the most promising methods identified above: HATU and PyBroP.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Coupling Reagent Addition cluster_2 Work-up and Purification Start Dissolve Bzl,Me-L-Phe-OMe HCl and Base (e.g., DIPEA) in DCM Add_Fmoc_AA Add Fmoc-L-Alanine Start->Add_Fmoc_AA Cool Cool reaction mixture to 0°C Add_Fmoc_AA->Cool Add_Reagent Add Coupling Reagent (HATU or PyBroP) Cool->Add_Reagent React Stir at 0°C for 15 min, then warm to room temperature Add_Reagent->React Monitor Monitor reaction by TLC/LC-MS React->Monitor Quench Quench with saturated aq. NH4Cl Monitor->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify End Characterize final product Purify->End

Caption: General workflow for the solution-phase coupling of Bzl,Me-L-Phe-OMe HCl.

Protocol 1: HATU-Mediated Coupling
  • To a round-bottom flask, add Bzl,Me-L-Phe-OMe HCl (1.0 eq) and dissolve in anhydrous dichloromethane (DCM, 0.1 M).

  • Add N,N-diisopropylethylamine (DIPEA, 2.2 eq) and stir for 5 minutes at room temperature to neutralize the hydrochloride salt.

  • Add Fmoc-L-Alanine (1.0 eq) to the solution.

  • In a separate vial, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the HATU solution to the reaction mixture and stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: PyBroP-Mediated Coupling
  • To a round-bottom flask, add Bzl,Me-L-Phe-OMe HCl (1.0 eq) and Fmoc-L-Alanine (1.0 eq).

  • Dissolve the starting materials in anhydrous DCM (0.1 M) and cool the mixture to 0°C in an ice bath.

  • Add PyBroP (1.1 eq) to the cooled solution.

  • Slowly add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at 0°C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and purify the product as described in steps 7-9 of the HATU protocol.

Discussion and Recommendations

The increased steric hindrance of Bzl,Me-L-Phe-OMe HCl necessitates the use of highly efficient coupling reagents. While traditional carbodiimide-based methods are often inadequate, onium salt-based reagents, particularly HATU and PyBroP, have proven to be reliable for such challenging couplings.[6][8]

  • HATU stands out as a robust and versatile reagent for coupling N-methylated amino acids. Its high reactivity, coupled with a lower propensity for racemization compared to other reagents, makes it an excellent first choice for incorporating Bzl,Me-L-Phe-OMe HCl.[5][9]

  • PyBroP offers even greater reactivity due to the in situ formation of a highly electrophilic acyl bromide. This makes it particularly suitable for the most stubborn couplings where other reagents may fail.[7] However, its high reactivity also increases the risk of side reactions, and careful temperature control is recommended.

For researchers working with Bzl,Me-L-Phe-OMe HCl or similarly challenging amino acid derivatives, we recommend starting with HATU as the coupling reagent due to its excellent balance of reactivity and safety profile. Should the coupling prove to be particularly difficult, PyBroP can be employed as a more potent alternative. It is always advisable to perform a small-scale test reaction to optimize conditions before proceeding to a larger scale.

Conclusion

The successful incorporation of sterically hindered and N-methylated amino acids like Bzl,Me-L-Phe-OMe HCl is a critical step in the synthesis of advanced peptide therapeutics. By understanding the mechanisms and relative efficiencies of different coupling reagents, researchers can overcome the synthetic hurdles posed by these valuable building blocks. The use of highly active onium salt reagents such as HATU and PyBroP, combined with carefully optimized reaction protocols, will enable the efficient and reliable synthesis of complex N-methylated peptides.

References

  • Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts: mechanism and fields of application. The Journal of Organic Chemistry, 59(9), 2437–2446. [Link]

  • aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]

  • aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Naoum, J. C., et al. (2021). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 6(21), 13879–13887. [Link]

  • aapptec. (n.d.). Coupling Reagents. [Link]

  • Pedersen, S. L., et al. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis (pp. 149-163). Humana Press. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5733–5738. [Link]

  • Das, S., et al. (2022). N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. ChemRxiv. [Link]

  • Roda, G., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Polymers, 14(11), 2209. [Link]

  • Subirós-Funosas, R., Albericio, F., & El-Faham, A. (2013). Epimerisation in Peptide Synthesis. Chemical Society Reviews, 42(19), 7857–7877. [Link]

  • Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(11), 5135-5137. [Link]

  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432–444. [Link]

Sources

Comparative Guide: Nitric Oxide Synthase (NOS) Inhibitors

[1][2][3][4][5][6]

Strategic Overview: The Specificity Paradox

For researchers and drug developers, the selection of a Nitric Oxide Synthase (NOS) inhibitor is rarely a binary choice between "active" and "inactive." It is a strategic decision balancing isoform selectivity , tissue penetrance , and mechanism of action .

Nitric oxide (NO) is a ubiquitous signaling molecule generated by three distinct isoforms:

  • nNOS (NOS1): Neuronal (constitutive, Ca2+-dependent).

  • iNOS (NOS2): Inducible (calcium-independent, inflammatory).

  • eNOS (NOS3): Endothelial (constitutive, Ca2+-dependent).

The Core Challenge: Non-selective inhibition (e.g., L-NAME) obliterates total NO production but induces systemic hypertension by blocking eNOS, confounding cardiovascular or neurovascular data. Conversely, highly selective inhibitors (e.g., 1400W) are critical for isolating inflammatory pathways without altering hemodynamics.

This guide dissects the performance, kinetics, and utility of the standard inhibitor toolkit to validate experimental design.

Comparative Matrix: Inhibitor Performance

The following data aggregates consensus


selectivity ratios
Table 1: Pharmacological Profile of Key NOS Inhibitors
InhibitorPrimary TargetSelectivity ProfileMechanismSolubilityKey Application
L-NAME Non-selectiveeNOS ≈ nNOS > iNOSCompetitive (Prodrug*)Water (High)General systemic NO blockade; Hypertension models.
L-NMMA Non-selectiveeNOS ≈ nNOS ≈ iNOSCompetitiveWater (High)The "Gold Standard" for total NOS inhibition in vitro.
1400W iNOS iNOS >>> eNOS/nNOS (>5000x)Irreversible / Slow-tight bindingWater (Soluble)Isolating inflammatory NO; Sepsis/Shock models.
L-NIL iNOS iNOS > nNOS/eNOS (~50x)Competitive (Reversible)Water (High)Reversible iNOS inhibition (when washout is required).
7-Nitroindazole nNOS nNOS > eNOS (In vivo functional**)CompetitiveDMSO/Oil (Low)CNS studies; sparing blood pressure (eNOS).
SMTC nNOS nNOS > eNOS/iNOSCompetitiveWater (Soluble)Highly selective nNOS tool (superior to 7-NI in vitro).

*Note: L-NAME requires hydrolysis to L-NOARG (L-NNA) to become active. In vitro, L-NNA is preferred; in vivo, L-NAME is used for better solubility. **Note: 7-NI lacks high in vitro selectivity but exhibits "functional selectivity" in vivo because it penetrates the CNS well but does not significantly affect endothelial cells due to uptake differences.

Mechanistic Visualization: The NO Pathway & Intervention Points[7]

The following diagram illustrates the L-Arginine to L-Citrulline conversion pathway and the precise intervention points for each inhibitor class.

NOS_PathwayArgL-ArginineNOS_ComplexNOS Enzyme Complex(Heme, BH4, CaM)Arg->NOS_Complex Substrate BindingO2O2 + NADPHO2->NOS_ComplexIntermediateN-hydroxy-L-arginineNOS_Complex->IntermediateCitL-CitrullineNOS_Complex->CitNONitric Oxide (NO•)NOS_Complex->NO ReleaseIntermediate->NOS_Complex OxidationLNAMEL-NAME / L-NMMA(Competitive Substrate Analog)LNAME->NOS_Complex Blocks Arginine BindingW14001400W(Irreversible Heme Binder)W1400->NOS_Complex Covalent Modification (iNOS)NI77-Nitroindazole(BH4/Heme Interaction)NI7->NOS_Complex Competes w/ BH4 (nNOS)

Caption: Mechanistic intervention points of NOS inhibitors disrupting the L-Arginine to NO conversion.

Detailed Technical Analysis

A. Broad-Spectrum Blockade: L-NAME vs. L-NMMA

Use Case: When the goal is to assess the total contribution of NO to a physiological response (e.g., vasodilation).

  • L-NMMA (N-monomethyl-L-arginine): The direct inhibitor.[1] It acts as a competitive antagonist at the arginine binding site. It is often preferred for in vitro vascular rings or cell culture because it does not require metabolic conversion.

  • L-NAME (N-nitro-L-arginine methyl ester): A prodrug. It must be hydrolyzed by esterases to L-NNA (N-nitro-L-arginine) to become fully active.

    • Critical Insight: Do not use L-NAME in cell-free enzyme assays lacking esterases; use L-NNA instead. Use L-NAME for in vivo chronic studies (e.g., drinking water) due to superior oral bioavailability and stability.

B. The iNOS Precision Tool: 1400W

Use Case: Sepsis, inflammation, and cytokine-induced NO studies.

  • Mechanism: 1400W is a slow, tight-binding inhibitor that is essentially irreversible. It binds to the heme site of iNOS.

  • Why it wins: Older iNOS inhibitors like Aminoguanidine have significant off-target effects (e.g., inhibiting catalase). 1400W is >5000-fold selective for iNOS over eNOS.[2] This allows researchers to block inflammatory NO production without causing the hypertensive crisis associated with eNOS blockade.

C. The Neuro-Specific Challenge: 7-NI vs. SMTC

Use Case: Stroke models, excitotoxicity, and pain processing.

  • 7-Nitroindazole (7-NI): Historically the standard. It is lipophilic and crosses the Blood-Brain Barrier (BBB) easily.

    • Nuance: Its selectivity is "functional." It inhibits nNOS in the brain but has poor uptake into endothelial cells, thereby sparing blood pressure. However, it requires arachis oil or DMSO for solubilization, which can be messy.

  • SMTC (S-methyl-L-thiocitrulline): A more potent, water-soluble alternative. It binds tightly to the nNOS heme active site. It is increasingly preferred for in vitro slice work due to solubility, though 7-NI remains popular for in vivo behavioral work.

Validated Experimental Protocols

Protocol A: The "Gold Standard" Citrulline Conversion Assay

For determining precise specific activity and IC50 values.

Principle: Measures the stoichiometric conversion of radioactive


  • Preparation: Homogenize tissue in lysis buffer (HEPES, EDTA, DTT, Protease Inhibitors). Centrifuge at 10,000g to clear debris.

  • Incubation: Mix 40 µL lysate with 50 µL Reaction Buffer containing:

    • 
      -L-Arginine (tracer) + Cold L-Arginine (10 µM final).
      
    • NADPH (1 mM), Calmodulin (30 nM),

      
       (2 mM), 
      
      
      (5 µM).
    • Test Inhibitor (Variable concentration).[3][4][5]

  • Reaction: Incubate at 37°C for 15–30 mins.

  • Termination: Stop with 400 µL cold Stop Buffer (EGTA/EDTA pH 5.5).

  • Separation: Pass mixture through Dowex 50W-X8 (Na+ form) resin columns.

    • Mechanism:[6][7] Positively charged Arginine binds to the resin. Neutral Citrulline flows through.

  • Quantification: Add scintillant to the flow-through and count via Liquid Scintillation Counter (LSC).

Protocol B: The Griess Assay (High Throughput)

For estimating accumulated NO (as nitrite) in cell culture media.

Principle: NO oxidizes rapidly to nitrite (

  • Sample: Collect 50 µL of cell culture supernatant (phenol-red free is best).

  • Reagent A: Add 50 µL Sulfanilamide (1% in 5% phosphoric acid). Incubate 10 min in dark.

  • Reagent B: Add 50 µL NED (0.1% N-1-napthylethylenediamine dihydrochloride).

  • Measurement: Read absorbance at 540 nm immediately.

  • Validation: Must run a standard curve using Sodium Nitrite (

    
    ).
    
    • Warning: This assay is not sensitive enough for constitutive NO (nNOS/eNOS) in short timeframes; it is best for iNOS accumulation over 24 hours.

Decision Logic: Selecting the Right Inhibitor

Selection_TreeStartStart: Define Experimental GoalQ1Is the target Inducible (Inflammation)or Constitutive (Physiological)?Start->Q1InducibleInducible (iNOS)Q1->InducibleInflammationConstitutiveConstitutive (nNOS/eNOS)Q1->ConstitutivePhysiologyQ2Is hemodynamic stability(Blood Pressure) critical?Inducible->Q2Q3Targeting Brain/Nervesor Vasculature?Constitutive->Q3Res_1400WUSE: 1400W(Highly Selective, Irreversible)Q2->Res_1400WYes (Avoid BP drop)Res_LNILUSE: L-NIL(Selective, Reversible)Q2->Res_LNILNo (Washout needed)Res_LNAMEUSE: L-NAME / L-NMMA(Blocks Everything)Q3->Res_LNAMEVasculature / GeneralRes_7NIUSE: 7-Nitroindazole(Spars BP, Brain penetrant)Q3->Res_7NIBrain (In Vivo)Res_SMTCUSE: SMTC(Potent nNOS selective)Q3->Res_SMTCBrain (In Vitro)

Caption: Decision matrix for selecting NOS inhibitors based on tissue target and experimental constraints.

References

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition.[3] Biochemical Journal.

  • Garvey, E. P., et al. (1997). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo.[2] Journal of Biological Chemistry.

  • Boer, R., et al. (2000). The effect of potent and selective inhibitors of neuronal nitric oxide synthase on the hemodynamic response to systemic nitric oxide synthase inhibition. British Journal of Pharmacology.

  • Moore, P. K., & Handy, R. L. (1997). Selective inhibitors of neuronal nitric oxide synthase--is no NOS really good NOS for the nervous system? Trends in Pharmacological Sciences.

  • Rees, D. D., et al. (1990). Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo. British Journal of Pharmacology.

  • Hello Bio. L-NMMA Technical Data and Biological Description.

  • Selleck Chemicals. 1400W 2HCl Product Information and Citations.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Bzl,ME-L-phe-ome hcl

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my foremost priority is to empower our partners in research and development with the knowledge to handle chemical reagents not just effectively, but with the highest degree of safety. This guide provides a detailed protocol for the proper disposal of N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride (Bzl,ME-L-phe-ome hcl), a nuanced amino acid derivative used in specialized synthesis. The procedures outlined here are grounded in established safety data for analogous compounds and universal best practices for laboratory chemical waste management, ensuring a self-validating system of safety and compliance.

Compound Identification and Hazard Assessment

Chemical Name: N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride Abbreviation: Bzl,ME-L-phe-ome hcl CAS Number: 1948241-07-3[1]

While this specific compound is not broadly classified as hazardous, the structural similarity to other phenylalanine derivatives warrants a cautious approach.[1][2] Safety Data Sheets (SDS) for closely related analogs, such as L-Phenylalanine methyl ester hydrochloride, indicate potential for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3] Therefore, it is imperative to handle Bzl,ME-L-phe-ome hcl as an irritant and to prevent its release into the environment.

The foundational principle of disposal is to prevent environmental contamination and ensure personnel safety. Under no circumstances should this chemical or its solutions be discharged into sewer systems or disposed of in regular trash. [4][5] All waste streams containing this compound must be managed through a licensed chemical waste disposal program.[6][7]

Core Disposal Workflow: A Visual Guide

The decision-making process for handling waste streams of Bzl,ME-L-phe-ome hcl can be summarized in the following workflow. This ensures that every form of waste is channeled through the correct disposal pathway.

DisposalWorkflow cluster_waste_type Identify Waste Type cluster_disposal_action Disposal Protocol start Waste Generated (Bzl,ME-L-phe-ome hcl) solid_waste Unused/Expired Solid Reagent start->solid_waste liquid_waste Solutions / Rinsate start->liquid_waste contaminated_labware Contaminated Labware (Glassware, PPE, Spill Debris) start->contaminated_labware collect_solid Collect in a labeled, sealed hazardous waste container. (Solid Waste Stream) solid_waste->collect_solid collect_liquid Collect in a labeled, sealed hazardous waste container. (Aqueous/Organic Waste Stream) liquid_waste->collect_liquid collect_contaminated Triple-rinse (if applicable). Collect debris in a labeled, sealed hazardous waste container. contaminated_labware->collect_contaminated end_point Arrange for Pickup by Licensed Chemical Waste Vendor collect_solid->end_point collect_liquid->end_point collect_contaminated->end_point

Caption: Disposal decision workflow for Bzl,ME-L-phe-ome hcl waste streams.

Detailed Disposal Protocols

Adherence to these step-by-step procedures is critical for maintaining a safe and compliant laboratory environment.

This protocol applies to the pure, solid form of Bzl,ME-L-phe-ome hcl that is expired, contaminated, or no longer needed.

  • Containerization: Place the solid waste into a chemically compatible, leak-proof container with a secure screw-top lid. Plastic containers are generally preferred for chemical waste storage.[8][9]

  • Labeling: Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and list the full chemical name: "N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride".

  • Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste.[8] This area should be under the direct supervision of laboratory personnel and away from incompatible materials, such as strong oxidizing agents.[6]

  • Disposal: Arrange for collection by your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor. The recommended final disposal method is controlled incineration in a facility equipped with flue gas scrubbing.[4][10]

This protocol covers solutions containing dissolved Bzl,ME-L-phe-ome hcl and any rinsate from cleaning contaminated glassware.

  • Segregation: Do not mix this waste stream with other, incompatible chemical wastes.[11]

  • Containerization: Pour the liquid waste into a designated, leak-proof, and shatter-resistant waste container. Do not fill the container to more than 90% capacity to allow for expansion.[12]

  • Labeling: Clearly label the container with a hazardous waste tag, listing all chemical constituents by their full name and approximate concentrations.

  • Storage: Keep the container tightly closed and store it in the satellite accumulation area, within secondary containment (such as a spill tray) to prevent accidental release.[12]

  • Disposal: Coordinate pickup through your institution's licensed chemical waste disposal program.

This protocol applies to items like pipette tips, gloves, weigh boats, and absorbent pads that have come into direct contact with the chemical.

  • Decontamination: Whenever possible, decontaminate reusable items like glassware. This involves a triple rinse with a suitable solvent. Collect all rinsate and dispose of it as liquid chemical waste as described in Protocol 3.2.[4]

  • Collection of Solids: Place all disposable contaminated items (gloves, wipes, absorbent pads) into a heavy-duty plastic bag or a designated solid waste container.[13]

  • Labeling and Sealing: Seal the bag or container and affix a hazardous waste label, clearly identifying the contents as "Debris contaminated with N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride."

  • Disposal: Manage the sealed container as solid hazardous waste for collection and incineration.

Emergency Procedures: Spill and Exposure Management

Rapid and correct response to spills is crucial to prevent exposure and environmental contamination.

  • Alert & Evacuate: Alert personnel in the immediate area and, if necessary, evacuate. Ensure the area is well-ventilated.[3]

  • Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and nitrile gloves.[3]

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter.[14]

  • Cleanup:

    • Solid Spill: Carefully sweep the solid material to avoid creating dust.[6] Place the swept material into a sealed container for disposal.

    • Liquid Spill: Apply absorbent material over the contained liquid, working from the outside in.[14] Once fully absorbed, scoop the material into a suitable container for disposal.

  • Decontamination: Clean the spill area with soap and water or a suitable laboratory disinfectant.[13][15] All cleaning materials must be disposed of as contaminated waste.

  • Reporting: Document the incident and report it to your laboratory supervisor or EHS department.[14]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

Summary of Safety and Disposal Parameters
ParameterGuidelineSource(s)
Primary Disposal Route Licensed Chemical Waste Contractor (Incineration)[4][10]
Sink/Sewer Disposal Strictly Prohibited[4][5]
Potential Hazards Skin, eye, and respiratory irritation (based on analogs)[3]
Required PPE Nitrile gloves, safety goggles/glasses, lab coat[3]
Incompatible Materials Strong oxidizing agents[6]
Spill Cleanup Material Inert absorbent (vermiculite, sand, cat litter)[3][14]
Waste Container Type Sealed, leak-proof, properly labeled containers[8][12]

By integrating these protocols into your laboratory's standard operating procedures, you contribute to a culture of safety and environmental responsibility, ensuring that the valuable work of research and development does not come at the cost of personal or ecological well-being.

References

  • L-Phenylalanine, methyl ester, hydrochloride SDS, 7524-50-7 Safety Data Sheets. Echemi.

  • L-Phenylalanine methyl ester hydrochloride Safety Data Sheet. AK Scientific, Inc.

  • 8 Steps to Handling a Lab Chemical Spill. (2023-05-05). Clym.

  • SAFETY DATA SHEET - L-Phenylalanine methyl ester hydrochloride. Fisher Scientific.

  • SAFETY DATA SHEET - L-Phenylalanine methyl ester hydrochloride. (2011-02-10). Fisher Scientific.

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022-04-11). GAIACA.

  • Spill in Laboratory. NIH Office of Research Services.

  • I have a chemical spill in the lab, what should I do? BC Knowledge for Employees.

  • SAFETY DATA SHEET - L-Phenylalanine Methyl Ester Hydrochloride. (2025-11-20). TCI Chemicals.

  • SAFETY DATA SHEET - L-Phenylalanine Methyl Ester Hydrochloride. TCI Chemicals.

  • N-alpha-Benzyl-N-alpha-methyl-L-phenylalanine methyl ester hydrochloride. Amerigo Scientific.

  • Benzyl-L-phenylalanine methyl ester hydrochloride. Chem-Impex.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • Guide for Chemical Spill Response. American Chemical Society.

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.

  • Laboratory Waste Disposal Safety Protocols. (2024-08-16). NSTA.

  • Chapter 8: Decontamination, Disinfection and Spill Response. (2023-03-06). West Virginia University Environmental Health & Safety.

  • Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. University of Sheffield.

  • Properly Managing Chemical Waste in Laboratories. Ace Waste.

  • SAFETY DATA SHEET - L-Phenylalanine benzyl ester hydrochloride. (2011-05-09). Fisher Scientific.

Sources

Essential Safety and Handling Guide for N-Benzyl-L-phenylalanine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety and logistical information for the handling and disposal of N-Benzyl-L-phenylalanine methyl ester hydrochloride (Bzl-L-Phe-OMe HCl). As a trusted partner in your research, we aim to deliver value beyond the product itself by ensuring you have the critical information to maintain a safe and efficient laboratory environment. The following protocols are designed with scientific integrity and field-proven insights to support your work in drug development and other research applications.

Understanding the Compound: Hazard Analysis

N-Benzyl-L-phenylalanine methyl ester hydrochloride is a derivative of the amino acid L-phenylalanine. While specific toxicological data for this exact compound is not widely published, the safety data sheets (SDS) for closely related compounds, such as L-Phenylalanine methyl ester hydrochloride, indicate that it should be handled with care. The primary hazards are associated with its potential for skin, eye, and respiratory tract irritation[1][2]. As a solid powder, inhalation of dust particles is a primary route of exposure to be controlled[2][3].

Key Chemical Properties:

PropertyValueSource
Physical State White to off-white crystalline powder[4]
Melting Point 142-155 °C[4]
Molecular Formula C₁₇H₁₉NO₂·HCl[4]
Molecular Weight 305.81 g/mol [4]
Storage Store at 0-8 °C in a tightly closed container[2][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is fundamental to mitigating the risks associated with handling Bzl-L-Phe-OMe HCl. The following PPE is mandatory to prevent accidental exposure.

  • Eye and Face Protection :

    • Rationale : To prevent eye irritation from airborne particles or accidental splashes.

    • Protocol : Wear chemical safety goggles with side shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166[5][6]. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles[1][7].

  • Hand Protection :

    • Rationale : To prevent skin irritation and potential absorption.

    • Protocol : Wear nitrile or neoprene gloves.[7] These materials provide good resistance to a variety of chemicals. Always inspect gloves for tears or punctures before use[8]. For extended contact, consider double-gloving[9]. Contaminated gloves should be removed promptly and disposed of properly[9].

  • Body Protection :

    • Rationale : To protect the skin from contact with the chemical.

    • Protocol : A standard laboratory coat is required. For operations with a higher risk of contamination, a disposable gown or a full protective suit should be worn[2][7][10].

  • Respiratory Protection :

    • Rationale : To prevent respiratory tract irritation from inhaling dust particles.

    • Protocol : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation[1][2]. If a fume hood is not available or if dust levels are expected to be significant, a NIOSH-approved respirator (such as an N95 mask) or a full-face respirator should be used[2][7].

Operational Plan: Step-by-Step Handling Protocol

Adherence to a systematic workflow is crucial for safe and reproducible results. The following diagram and steps outline the recommended procedure for handling Bzl-L-Phe-OMe HCl.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate & Prepare Handling Area don_ppe 2. Don Appropriate PPE prep_area->don_ppe gather_materials 3. Gather All Necessary Materials & Equipment don_ppe->gather_materials weigh 4. Weigh Compound in Fume Hood gather_materials->weigh Proceed to Handling dissolve 5. Dissolve or Use as per Protocol weigh->dissolve decontaminate 6. Decontaminate Work Surfaces dissolve->decontaminate After Experiment Completion dispose_waste 7. Dispose of Waste (Chemical & PPE) decontaminate->dispose_waste doff_ppe 8. Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.